molecular formula C8H19N3O2 B2376263 Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate CAS No. 213475-74-2

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

Cat. No.: B2376263
CAS No.: 213475-74-2
M. Wt: 189.259
InChI Key: FFCXTFAZMDAIIX-UHFFFAOYSA-N
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Description

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS 213475-74-2) is a chemical building block of significant interest in medicinal and organic chemistry. It features a central 1,3-diaminopropane scaffold where one amine group is protected as a tert-butyl carbamate (Boc), while the other remains free for further functionalization. This protective group strategy is crucial for the stepwise synthesis of complex molecules . The carbamate group is a privileged structural motif in modern drug discovery due to its high proteolytic stability and ability to mimic peptide bonds, often leading to improved pharmacokinetic properties and biological activity of the parent molecule . Compounds containing the carbamate functional group are found in a wide range of therapeutic areas, including treatments for cancer, epilepsy, HIV, and neurodegenerative diseases . With a molecular formula of C8H19N3O2 and a molecular weight of 189.26 g/mol, this compound serves as a key synthetic intermediate . Its structure, containing both a protected and a free amine, makes it particularly valuable for constructing molecular scaffolds with specific spatial geometry, which is essential in the development of pharmacologically active compounds and novel spermidine analogues . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(1,3-diaminopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O2/c1-8(2,3)13-7(12)11-6(4-9)5-10/h6H,4-5,9-10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCXTFAZMDAIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213475-74-2
Record name tert-butyl N-(1,3-diaminopropan-2-yl)carbamate
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Foundational & Exploratory

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of C2-Symmetric Linkers in Medicinal Chemistry

Executive Summary

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS: 213475-74-2), often referred to as N-Boc-1,3-diaminopropane or 2-Boc-amino-1,3-propanediamine , represents a critical class of "hub" linkers in modern drug discovery. Unlike its linear isomer (tert-butyl (3-aminopropyl)carbamate), this molecule possesses C2-symmetry , featuring a central protected amine flanked by two reactive primary amines.

This unique topology allows for the synthesis of symmetric bis-ligands, dendrimeric scaffolds, and branched PROTACs. This guide details the physicochemical profile, robust synthetic pathways from Serinol, and orthogonal protection strategies necessary for high-fidelity medicinal chemistry applications.

Part 1: Structural Analysis & Physicochemical Profile

The utility of this molecule stems from its branched architecture . While linear diamines serve as simple spacers, the 2-yl carbamate acts as a branching point, enabling the construction of "Y-shaped" conjugates.

1.1 Chemical Identity
PropertySpecification
IUPAC Name This compound
Common Names 2-Boc-amino-1,3-propanediamine; N-Boc-serinol diamine
CAS Number 213475-74-2 (Specific for 2-yl isomer)
Molecular Formula C₈H₁₉N₃O₂
Molecular Weight 189.26 g/mol
Symmetry Point C2 Axis through the central Methine (C-2) and Nitrogen
1.2 Physicochemical Properties[1]
  • Physical State: Typically a hygroscopic white solid or viscous colorless oil (depending on purity and salt form).

  • Solubility: Highly soluble in polar organic solvents (MeOH, DCM, DMSO). The free amine form reacts with atmospheric CO₂; storage as a hydrochloride salt is recommended for long-term stability.

  • pKa: The primary amines (positions 1,3) have a pKa ~10.5, while the Boc-protected amine (position 2) is non-basic.

Part 2: Synthetic Routes & Production

Direct protection of 1,2,3-triaminopropane with Boc anhydride yields a statistical mixture of mono-, di-, and tri-protected species that are difficult to separate.

The Authoritative Route: Serinol Transformation To ensure regioselectivity, the synthesis must proceed via Serinol (2-amino-1,3-propanediol) . This pathway guarantees that the Boc group is installed exclusively at the central position before the primary amines are generated.

2.1 Synthesis Workflow (Graphviz)

SerinolRoute Serinol Serinol (2-amino-1,3-propanediol) BocSerinol N-Boc-Serinol (Intermediate A) Serinol->BocSerinol Boc2O, NaOH (Selective N-protection) Mesylate Bis-Mesylate (Activated Diol) BocSerinol->Mesylate MsCl, Et3N (Activation) Azide Bis-Azide (Precursor) Mesylate->Azide NaN3, DMF, 60°C (Displacement) Target Target Product (N-Boc-1,3-diaminopropane) Azide->Target H2, Pd/C (Reduction)

Caption: Regioselective synthesis of this compound starting from Serinol to avoid isomeric mixtures.

2.2 Detailed Protocol (Serinol Route)

Step 1: N-Protection Dissolve Serinol (1.0 eq) in water/dioxane (1:1). Add NaOH (1.1 eq) followed by Boc₂O (1.1 eq) at 0°C. Stir for 12h. The amino group is significantly more nucleophilic than the hydroxyls, ensuring exclusive N-protection.

Step 2: Activation (Mesylation) Treat N-Boc-serinol with Methanesulfonyl chloride (MsCl, 2.5 eq) and Triethylamine (Et₃N) in anhydrous DCM at -10°C.

  • Critical Control Point: Keep temperature low to prevent oxazolidinone formation (cyclization of the Boc carbonyl onto the activated alcohol).

Step 3: Azidation React the crude bis-mesylate with Sodium Azide (NaN₃, 3.0 eq) in DMF at 60°C for 16h.

  • Safety: Azides are potentially explosive. Do not concentrate the reaction mixture to dryness; perform an aqueous workup to remove excess azide salts.

Step 4: Reduction Hydrogenate the bis-azide using 10% Pd/C in MeOH under H₂ atmosphere (balloon pressure) for 4-6h. Filter through Celite to yield the target diamine.

Part 3: Reactivity & Orthogonal Protection

The power of this building block lies in Orthogonality . The molecule presents two distinct "handles":[2]

  • Primary Amines (C-1, C-3): Nucleophilic, basic. Reactive toward acyl chlorides, NHS-esters, and aldehydes.

  • Secondary Amine (C-2): Latent, protected by Boc. Acid-labile (TFA/HCl).

3.1 Orthogonal Strategy Diagram

Orthogonality cluster_Acid Path A: Acidic Conditions cluster_Base Path B: Basic/Nucleophilic Conditions Center This compound Acid Reagent: TFA or HCl/Dioxane Center->Acid Base Reagent: Fmoc-Cl / NHS-Esters Center->Base ResultA Cleaves Boc Group Exposes Central Amine (C-2) Acid->ResultA ResultB Functionalizes Primary Amines (C-1, C-3) Boc Remains Intact Base->ResultB

Caption: Orthogonal deprotection logic allowing selective functionalization of the "Arms" (C1/C3) vs. the "Head" (C2).

Part 4: Applications in Drug Discovery[3]
4.1 PROTAC Linkers (Branched)

In Proteolysis Targeting Chimeras (PROTACs), solubility is often a limiting factor.

  • Strategy: Use the C-1 and C-3 amines to attach the Warhead (protein of interest binder) and the E3 Ligase Ligand (e.g., Thalidomide).

  • Advantage: Upon deprotecting the central Boc group, a solubilizing moiety (e.g., PEG chain or piperazine) can be attached to the C-2 position, improving the physicochemical properties of the final degrader without altering the linker length.

4.2 Metal Chelators (DTPA Analogues)

This backbone is a precursor to DTPA (Diethylenetriaminepentaacetic acid) derivatives.

  • Alkylation of the free amines with chloroacetic acid yields high-affinity metal chelators used in MRI contrast agents (Gadolinium binding) or radiopharmaceuticals.

4.3 Dendrimers

The molecule serves as a Generation 0 (G0) core. Reaction of the primary amines with acrylate (Michael addition) followed by amidation allows for the rapid synthesis of PAMAM-like dendrimers with a differentially protected core.

Part 5: References
  • Moldb Chemical Data. (2025). This compound Structure and Properties. Retrieved from

  • ThoreauChem. (2025).[3] Product Datasheet: CAS 213475-74-2.[3][4] Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: Carbamate Derivatives. Retrieved from

  • BenchChem. (2025).[5] Synthetic Building Blocks for Drug Discovery: 1,3-diaminopropane derivatives. Retrieved from

  • Google Patents. (2022). WO2022200247A1: Industrial synthesis of serinol. Retrieved from

Sources

Role of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate in Medicinal Chemistry

[1]

Executive Summary

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS: 213475-74-2) serves as a high-value "linchpin" scaffold in modern medicinal chemistry.[1] Unlike its linear isomer (N-Boc-1,3-propanediamine), this branched molecule features a C2-symmetric 1,3-diamine motif with a differentially protected central nitrogen (Boc-carbamate).[1]

This unique topology allows for orthogonal functionalization, making it a critical intermediate in three high-impact domains:

  • Lipid Nanoparticle (LNP) Development: As the hydrophilic backbone for ionizable cationic lipids used in mRNA delivery (e.g., COVID-19 vaccines).[1]

  • Metal-Based Therapeutics: As a precursor for rigid, tridentate ligands in platinum(II) antitumor drugs and gadolinium(III) MRI contrast agents.[1]

  • Branched Linker Systems: Facilitating the synthesis of multivalent conjugates, PROTACs, and dendrimeric drug carriers.[1]

Part 1: Structural Analysis & Synthetic Accessibility[1]

The "Hub" Architecture

The molecule’s value lies in its differential protection .[1] The central amine is masked by a tert-butoxycarbonyl (Boc) group, rendering it inert to acylation or alkylation conditions that react with the flanking primary amines.[1]

  • Core: 1,2,3-Triaminopropane (TAP) skeleton.[1]

  • Symmetry: The molecule possesses a plane of symmetry, simplifying NMR analysis and ensuring equivalent reactivity of the terminal amines.[1]

  • Basicity: The terminal primary amines (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) are highly nucleophilic, while the central carbamate is non-basic.
    
Synthetic Route: The Serinol Pathway

The most robust synthesis avoids the statistical mixture problems of protecting 1,2,3-triaminopropane directly.[1] Instead, it proceeds via N-Boc-serinol (2-Boc-amino-1,3-propanediol), ensuring regiospecificity.[1]

Mechanism:

  • Activation: The hydroxyl groups of N-Boc-serinol are converted to leaving groups (Mesylates).[1]

  • Displacement: Nucleophilic substitution with sodium azide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) introduces the nitrogen atoms.
    
  • Reduction: Catalytic hydrogenation or Staudinger reduction yields the target diamine.[1]

SynthesisStartN-Boc-Serinol(C8H17NO4)Step1Bis-MesylateIntermediateStart->Step1MsCl, Et3NDCM, 0°CStep2Bis-AzideIntermediateStep1->Step2NaN3, DMF80°CProductTert-butyl N-(1,3-diaminopropan-2-yl)carbamateStep2->ProductH2, Pd/Cor PPh3/H2O

Caption: Figure 1. Regioselective synthesis of this compound via the Serinol route.

Part 2: Core Applications in Drug Development[1]

Ionizable Cationic Lipids for mRNA Delivery

This is currently the most commercially significant application.[1] The 1,3-diamino-2-propyl backbone is a proven scaffold for ionizable lipids used in LNP formulations (e.g., DLin-MC3-DMA analogs).[1]

  • Function: The two primary amines are alkylated with long-chain lipids (e.g., linoleyl chains).[1] The central amine (after Boc removal or as a permanent spacer) modulates the headgroup geometry.[1]

  • Mechanism: At physiological pH (7.4), the lipid remains neutral (reducing toxicity).[1] In the acidic endosome (pH 5-6), the amines protonate, disrupting the endosomal membrane and releasing the mRNA payload.[1]

Table 1: Comparative Role in Lipid Design

Feature Linear Backbone (Propyl) Branched Backbone (2-Amino-propyl) Benefit of Branched
Tail Attachment Sequential (End-to-End) Parallel (Gemini-like) Higher lipid density packing

| Cone Angle | Cylindrical | Inverted Cone | Promotes hexagonal (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

pKa Tunability
Metal Chelation & Radiopharmaceuticals

The 1,2,3-triaminopropane motif is a rigid analog of diethylenetriamine (dien).[1]

  • Platinum Drugs: Reaction with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     yields square-planar Pt(II) complexes. The central Boc group forces the metal to coordinate only to the 1,3-amines, forming a 6-membered chelate ring.[1] This mimics the structure of Oxaliplatin  but with a functionalizable handle (the central nitrogen) for attaching targeting peptides.[1]
    
  • MRI Contrast: After Boc-deprotection, the triamine can be functionalized with acetic acid arms to form DTPA-like ligands, which chelate Gadolinium (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
PROTACs and Bifunctional Linkers

In Targeted Protein Degradation (TPD), linker geometry is crucial.[1]

  • Branching Point: The molecule allows the construction of "Y-shaped" PROTACs.[1] The central amine connects to the E3 ligase ligand, while the two primary amines can attach to two identical warheads (dimeric degraders) or a warhead and a solubility tag (PEG).[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Produce high-purity scaffold from N-Boc-serinol.

  • Mesylation:

    • Dissolve N-Boc-serinol (10 mmol) in anhydrous DCM (50 mL) with triethylamine (30 mmol).

    • Cool to 0°C. Dropwise add methanesulfonyl chloride (22 mmol).

    • Stir for 2h. Wash with 1N HCl, sat.[1] ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      , and brine. Dry (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
      
      
      
      ) and concentrate to yield the bis-mesylate (white solid).
  • Azidation:

    • Dissolve bis-mesylate in DMF (20 mL). Add ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (40 mmol).
      
    • Heat to 80°C for 12h behind a blast shield.

    • Dilute with water, extract with diethyl ether (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       mL). Caution:  Organic azides are potentially explosive; do not concentrate to dryness with heat.[1]
      
  • Reduction (Staudinger):

    • To the ether solution of bis-azide, add ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (25 mmol) and water (2 mL).
      
    • Stir at RT for 24h.[1]

    • Acidify with 1N HCl to precipitate the amine salt.[1] Wash organic phase.[1]

    • Basify aqueous phase (pH > 12) with NaOH and extract into DCM.[1]

    • Concentrate to yield the title compound as a viscous oil.[1]

Protocol B: Synthesis of a Symmetric Cationic Lipid Scaffold

Objective: Reductive amination of the primary amines for LNP lipid synthesis.

  • Reagents: Scaffold (1 eq), Aldehyde (e.g., Dodecanal, 2.2 eq), Sodium Triacetoxyborohydride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , 3 eq), Acetic Acid (cat.), DCE (Solvent).
    
  • Procedure:

    • Mix Scaffold and Aldehyde in DCE.[1] Stir 30 min.

    • Add STAB and Acetic Acid.[1] Stir 16h at RT.[1]

    • Quench with sat. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      . Extract with DCM.
      
    • Purify via Flash Chromatography (0-10% MeOH in DCM).[1]

  • Result: A 1,3-dialkylamino-2-Boc-aminopropane.[1] The Boc group can now be removed (TFA/DCM) to reveal the central amine for further headgroup modification.[1]

Part 4: Logical Workflow Visualization

The following diagram illustrates the "Hub" versatility of the scaffold in drug discovery.

ApplicationsCoreTert-butyl N-(1,3-diaminopropan-2-yl)carbamateLNPIonizable Cationic Lipids(mRNA Delivery)Core->LNPAlkylation ofprimary aminesMetalMetal-Based Drugs(Pt, Gd)Core->MetalLigand Exchange(+/- Deprotection)LinkerBranched Linkers(PROTACs/ADCs)Core->LinkerDifferentialFunctionalizationLNP_MechMechanism:Headgroup ModulationLNP->LNP_MechMetal_MechMechanism:Rigid Chelation (6-mem ring)Metal->Metal_MechLinker_MechMechanism:Orthogonal DeprotectionLinker->Linker_Mech

Caption: Figure 2. Strategic divergence of the 1,3-diamino-2-propyl scaffold into three major therapeutic classes.

References

  • BenchChem. (2025).[1] The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block. Retrieved from

  • Protiva Biotherapeutics. (2010).[1][2] Novel lipid formulations for nucleic acid delivery. US Patent App.[1][2] US20100130588A1.[1] Retrieved from

  • VulcanChem. (2024).[1] tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate: Applications in Pharmaceutical Research. Retrieved from

  • MDPI. (2022).[1] Solution Equilibria Formation of Manganese(II) Complexes with 1,3-Propanediamine. Retrieved from

  • MedKoo Biosciences. (2024).[1] N-Boc-1,3-propanediamine Synthesis and Properties. Retrieved from

The Cyclohexane-1,3-dione Scaffold: A Privileged Structure in Bioactive Compound Design

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of publicly available chemical databases and supplier catalogs did not yield any specific information for the compound with CAS number 213475-74-2. This suggests that the identifier may be for an internal research compound not available in the public domain, or the number may be inaccurate. However, extensive research on the structurally related class of 2-Acyl-cyclohexane-1,3-diones , including the representative molecule 2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione , has yielded significant data.

This technical guide will, therefore, focus on this important class of molecules, providing researchers, scientists, and drug development professionals with a comprehensive overview of their chemical properties, synthesis, biological activity, and commercial availability.

The cyclohexane-1,3-dione core is a fundamental building block in the synthesis of a wide array of natural products and biologically active molecules.[1][2] Its unique chemical architecture allows for versatile modifications, making it a "privileged scaffold" in both medicinal chemistry and agrochemical research. Derivatives of this core structure have been shown to possess a broad spectrum of biological activities, including herbicidal, anti-proliferative, and antimicrobial properties.[3][4][5][6]

The core's prevalence in bioactive compounds stems from its ability to exist in keto-enol tautomeric forms, which is crucial for its interaction with biological targets. The enol form, in particular, is key to the metal-chelating properties of many derivatives, which underpins their mechanism of action in inhibiting certain enzymes.[2][6]

Physicochemical Properties and Synthesis of 2-Acyl-cyclohexane-1,3-diones

The addition of an acyl group at the 2-position of the cyclohexane-1,3-dione ring system is a common strategy for generating diversity and tuning the biological activity of these compounds.

Key Physicochemical Characteristics

The properties of 2-acyl-cyclohexane-1,3-diones can be summarized as follows:

PropertyDescription
Appearance Typically colorless to white crystalline solids.[2]
Tautomerism Exist in equilibrium between the triketone and enol forms, with the enol form often predominating in solution.[2]
Acidity (pKa) The enolic proton is acidic, with a pKa around 5.20 for the parent cyclohexane-1,3-dione.[2] This allows for the formation of enolates, which are key intermediates in synthesis and biological interactions.
Solubility Generally soluble in organic solvents and sparingly soluble in water, depending on the nature of the acyl substituent.
General Synthetic Strategies

A common and efficient method for the synthesis of 2-acyl-cyclohexane-1,3-diones involves the rearrangement of an enol ester. This method avoids the use of hazardous reagents like cyanides.[3] A general workflow for this synthesis is outlined below.

Experimental Protocol: Synthesis of a 2-Acyl-cyclohexane-1,3-dione Derivative

  • Enol Ester Formation:

    • Dissolve cyclohexane-1,3-dione (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

    • Add a base, typically a tertiary amine like triethylamine (1.2 eq.), to the solution.

    • Slowly add the desired acid chloride (e.g., 2,4-dichlorobenzoyl chloride) (1.1 eq.) to the reaction mixture at 0 °C.

    • Allow the reaction to stir at room temperature for 12-24 hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude enol ester.

  • Rearrangement to the Triketone:

    • Dissolve the crude enol ester in a suitable solvent.

    • Add a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the rearrangement.[3]

    • Heat the reaction mixture, if necessary, and monitor for the formation of the 2-acyl-cyclohexane-1,3-dione product by TLC.

    • Once the reaction is complete, purify the product using column chromatography on silica gel.

The following diagram illustrates the general synthetic workflow:

G cluster_synthesis Synthesis Workflow Start Cyclohexane-1,3-dione + Acid Chloride Step1 Enol Ester Formation (Base, Solvent) Start->Step1 Intermediate Enol Ester Intermediate Step1->Intermediate Step2 Rearrangement (DMAP Catalyst) Intermediate->Step2 Product 2-Acyl-cyclohexane-1,3-dione Step2->Product

Caption: General workflow for the synthesis of 2-acyl-cyclohexane-1,3-diones.

Mechanism of Action: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant number of 2-acyl-cyclohexane-1,3-diones exert their biological effects by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[3][7] This enzyme is crucial in the metabolic pathway of tyrosine in both plants and animals.[3]

In plants, HPPD is essential for the biosynthesis of plastoquinone and tocochromanols.[7] Inhibition of this enzyme leads to a depletion of these vital compounds, resulting in the bleaching of new growth followed by plant death. This makes HPPD a prime target for herbicides.[7]

The inhibitory action of these compounds is attributed to their ability to chelate the ferrous ion (Fe²⁺) in the active site of the HPPD enzyme, thereby preventing it from carrying out its catalytic function. The 1,3-dione moiety is a critical feature for this chelation and subsequent inhibition.[6][7]

The following diagram depicts the role of HPPD and its inhibition:

G cluster_pathway HPPD Inhibition Pathway Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate Tyrosine->HPP HPPD HPPD Enzyme (Fe2+ dependent) HPP->HPPD HGA Homogentisic Acid HPPD->HGA Catalysis Products Plastoquinone & Tocopherols HGA->Products Inhibitor 2-Acyl-cyclohexane-1,3-dione Inhibitor->Blocked Blocked->HPPD Chelates Fe2+

Caption: Inhibition of the HPPD enzyme by 2-acyl-cyclohexane-1,3-diones.

Applications in Agrochemicals and Pharmaceuticals

The versatile biological activity of cyclohexane-1,3-dione derivatives has led to their application in multiple fields.

Herbicides

The most prominent application of 2-acyl-cyclohexane-1,3-diones is as herbicides.[3][7] Compounds such as mesotrione and sulcotrione are commercial herbicides that target the HPPD enzyme.[7] Research has shown that the length and structure of the acyl side chain can be modified to optimize herbicidal potency and selectivity.[7] For instance, a study found that a C11 alkyl side chain on the 2-acyl-cyclohexane-1,3-dione scaffold resulted in potent inhibition of plant HPPD.[7]

Pharmaceutical Potential

Beyond their use in agriculture, cyclohexane-1,3-dione derivatives are being explored for various therapeutic applications:

  • Anti-proliferative Agents: Certain derivatives have been synthesized and shown to act as tyrosine kinase inhibitors, a class of drugs often used in cancer therapy.[4][8] These compounds have demonstrated cytotoxic activity against various cancer cell lines.[4]

  • Antimicrobial Activity: Metal complexes of cyclohexane-1,3-dione ligands have been synthesized and evaluated for their antibacterial properties against a range of pathogenic bacteria, including Escherichia coli and Staphylococcus aureus.[5][6][9]

Suppliers of Cyclohexane-1,3-dione and Derivatives

While a direct supplier for CAS 213475-74-2 could not be identified, the core starting material, cyclohexane-1,3-dione (CAS 504-02-9), and various derivatives are commercially available from several chemical suppliers. Researchers can procure these compounds to synthesize their own custom 2-acyl-cyclohexane-1,3-diones.

Table of Representative Suppliers:

SupplierProduct FocusWebsite
Sigma-Aldrich (Merck) Cyclohexane-1,3-dione and a variety of derivatives.[10]
Santa Cruz Biotechnology 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione.[11]
MedchemExpress Cyclohexane-1,3-dione as a drug intermediate.[8]
Synthonix Cyclohexane-1,3-dione.[12]
Amerigo Scientific 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione.[13]
CDH Fine Chemical Cyclohexane-1,3-dione.[14]

Conclusion

The 2-acyl-cyclohexane-1,3-dione scaffold represents a highly valuable and versatile class of compounds with significant applications in both the agrochemical and pharmaceutical industries. Their mechanism of action, primarily through the inhibition of the HPPD enzyme, is well-understood, providing a solid foundation for the rational design of new and more potent derivatives. While the specific CAS number 213475-74-2 remains elusive in the public domain, the wealth of information available on the broader class of cyclohexane-1,3-diones offers a clear path for researchers interested in exploring the potential of these remarkable molecules.

References

  • CAS Common Chemistry. (n.d.). Dibutyl phthalate. Retrieved February 16, 2026, from [Link]

  • W. O., O'Neill, V. A., & Cammack, N. (n.d.). The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline. PubMed. Retrieved February 16, 2026, from [Link]

  • (2020, February 29). Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. Academia.edu. Retrieved February 16, 2026, from [Link]

  • Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Retrieved February 16, 2026, from [Link]

  • (2026, January 22). Inhibitors of the Elastase LasB for the treatment of Pseudomonas aeruginosa lung infections. bioRxiv. Retrieved February 16, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione. Retrieved February 16, 2026, from [Link]

  • LookChem. (n.d.). Cas 8002-74-2,Paraffin wax. Retrieved February 16, 2026, from [Link]

  • (n.d.). cyclohexane and its functionally substituted derivatives. CABI Digital Library. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. MDPI. Retrieved February 16, 2026, from [Link]

  • Synthonix. (n.d.). Cyclohexane-1,3-dione. Retrieved February 16, 2026, from [Link]

  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PubMed. Retrieved February 16, 2026, from [Link]

  • Aecochem. (n.d.). Aecochem Supply High Quality Cyclohexane 1 3 Dione. Retrieved February 16, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of cyclohexane-1,3-dione monophenylhydrazone. Retrieved February 16, 2026, from [Link]

  • Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Retrieved February 16, 2026, from [Link]

  • The Good Scents Company. (n.d.). 1,3-cyclohexane dione. Retrieved February 16, 2026, from [Link]

  • Hranjec, M., et al. (2021). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PMC. Retrieved February 16, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentane, 2-propenyl- (CAS 3524-75-2). Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved February 16, 2026, from [Link]

  • (2023, March 25). Controlling the toxicity of biomass-derived difunctional molecules as potential pharmaceutical ingredients for specific activity. OSTI.gov. Retrieved February 16, 2026, from [Link]

  • USDA ARS. (2012, December 13). Physiological and Molecular Basis of Acetolactate Synthase- Inhibiting Herbicide Resistance in Barnyardgrass (Echinochloa crus- galli). Retrieved February 16, 2026, from [Link]

Sources

The Definitive Technical Guide to Boc-Protected 2,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: February 2026

(Systematic Name: N-Boc-Propane-1,2-diamine)

Executive Summary

This guide addresses the physicochemical profile, synthesis, and handling of Boc-protected 2,3-diaminopropane . Note that while "2,3-diaminopropane" is the colloquial term often used in legacy catalogs, the IUPAC systematic name is propane-1,2-diamine . It is a chiral, vicinal diamine distinct from the achiral 1,3-isomer.

This molecule serves as a critical chiral linker in the synthesis of peptidomimetics, PROTACs, and stereoselective ligands. The primary technical challenge lies in regioselectivity : distinguishing between the sterically unhindered primary amine (C1) and the sterically hindered primary amine attached to the chiral center (C2).

Part 1: Chemical Identity & Structural Analysis

The utility of this scaffold dictates that researchers understand exactly which isomer they are handling. The "Boc-protected" form usually refers to the Mono-Boc derivative, as the Di-Boc form renders the molecule inert for further functionalization.

Nomenclature & Isomerism
  • Common Name: 2,3-Diaminopropane (or 1,2-Propylenediamine).

  • Systematic Name: Propane-1,2-diamine.

  • Chirality: The C2 carbon is a stereocenter. Available as (

    
    ), (
    
    
    
    ), or (
    
    
    )-mixtures.
  • Regioisomers (Mono-Boc):

    • 
      -Boc (Major Product): tert-butyl (2-aminopropyl)carbamate. Protection at the unhindered C1 amine.
      
    • 
      -Boc (Minor Product): tert-butyl (1-aminopropan-2-yl)carbamate. Protection at the chiral C2 amine.
      
Physicochemical Profile (Comparative Table)
PropertyFree Diamine (1,2-DAP)

-Mono-Boc Derivative

-Di-Boc Derivative
CAS (Racemic) 78-90-0180251-14-1156636-86-1
Molecular Weight 74.12 g/mol 174.24 g/mol 274.36 g/mol
Physical State Hygroscopic LiquidViscous Oil / Low-melt SolidWhite Crystalline Solid
Boiling/Melting bp 119°Cbp ~110°C (0.5 mmHg)mp 95-98°C
Solubility (H2O) MiscibleLow (Sparingly soluble)Insoluble
Solubility (Org) Polar only (MeOH)DCM, EtOAc, MeOH, THFDCM, EtOAc, Toluene
pKa (Conj. Acid) ~9.9 (N1), ~6.6 (N2)~9.8 (Free amine at C2)N/A (Non-basic)
LogP -1.2 (Hydrophilic)~1.1 (Lipophilic)~2.5 (Highly Lipophilic)

Part 2: Synthesis & Regioselectivity (The Core Challenge)

The Regioselectivity Mechanism

When reacting 1,2-diaminopropane with Di-tert-butyl dicarbonate (


), the reaction is governed by steric hindrance  rather than electronic effects.
  • C1 Amine: Located at the terminus (

    
    ). Accessible.
    
  • C2 Amine: Located at the chiral center (

    
    ). Sterically shielded by the methyl group.
    

Consequently, stoichiometric addition of


 at low temperatures preferentially yields the 

-Boc
product.
Visualization: Regioselective Synthesis Pathway

The following diagram illustrates the kinetic competition between the C1 and C2 amines.

Regioselectivity Start 1,2-Diaminopropane (C1-NH2, C2-NH2) N1_Boc N1-Boc Product (Major) tert-butyl (2-aminopropyl)carbamate Start->N1_Boc Fast (Sterically Favored) N2_Boc N2-Boc Product (Minor) tert-butyl (1-aminopropan-2-yl)carbamate Start->N2_Boc Slow (Sterically Hindered) Boc2O Boc2O (0.9 eq) Low Temp (-10°C) Boc2O->Start Di_Boc Di-Boc Product (Over-reaction) N1_Boc->Di_Boc Excess Boc2O N2_Boc->Di_Boc Excess Boc2O

Caption: Kinetic pathway showing the preferential formation of N1-Boc due to steric accessibility at C1.

Experimental Protocol: High-Fidelity Mono-Protection

Objective: Synthesize


-Boc-1,2-diaminopropane with >90% regioselectivity.

Reagents:

  • 1,2-Diaminopropane (10.0 eq) – Large excess is critical to prevent Di-Boc formation.

  • 
     (1.0 eq) dissolved in DCM.
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1,2-diaminopropane (10 eq) in DCM (0.1 M concentration) and cool to -10°C using an ice/salt bath. Rationale: Low temperature amplifies the kinetic difference between the hindered and unhindered amines.

  • Addition: Add the

    
     solution dropwise over 2 hours. Rationale: Slow addition ensures the concentration of electrophile remains low, favoring reaction with the most abundant nucleophile (the diamine) rather than the product.
    
  • Quench: Allow to warm to RT. Add water to extract the unreacted diamine.

  • Workup (Self-Validating Step):

    • The unreacted diamine (9 eq) will partition into the aqueous phase (pH ~11).

    • The Mono-Boc product (lipophilic) remains in the DCM layer.

    • Validation: Check the aqueous layer by TLC; it should stain heavily with ninhydrin (purple) but show no UV activity (Boc group is UV active at low wavelengths, diamine is not).

  • Purification: Dry the organic layer (

    
    ) and concentrate. If necessary, purify via flash chromatography (DCM:MeOH:
    
    
    
    , 90:9:1).

Part 3: Handling, Stability & Deprotection[2]

Stability Profile
  • Thermal: Stable up to ~100°C. Above this, thermal rearrangement to isocyanates or urea derivatives can occur.

  • pH Sensitivity: Stable at pH 7-14. Rapidly degrades at pH < 4.

  • Storage: Store at 2-8°C under Argon. As an oil, the mono-Boc amine absorbs

    
     from the air to form carbamates; seal tightly.
    
Deprotection Protocol (TFA Method)

The removal of the Boc group is an acid-catalyzed elimination releasing isobutylene and


.

The "Self-Validating" Deprotection Workflow:

  • Dissolution: Dissolve substrate in DCM (0.1 M).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v). Rationale: TIPS scavenges the tert-butyl cations generated during cleavage, preventing them from re-alkylating the liberated amine.

  • Acidification: Add Trifluoroacetic acid (TFA) to reach 25% v/v total concentration.

  • Monitoring (Validation):

    • Do not rely on TLC alone. The free amine may streak.

    • Use LCMS: Look for the disappearance of

      
       (Boc) and appearance of 
      
      
      
      .
    • Gas Evolution: Visible bubbling (

      
      ) indicates active deprotection. Cessation of bubbles suggests reaction completion.
      
Visualization: Deprotection Mechanism

Deprotection Boc_Amine Boc-Protected Amine (Lipophilic) Protonation Protonation by TFA (Oxonium Intermediate) Boc_Amine->Protonation + H+ Collapse Fragmentation Protonation->Collapse - t-Butyl cation Products Free Amine Salt (TFA) + CO2 (Gas) + Isobutylene Collapse->Products Decarboxylation

Caption: Acid-mediated cleavage mechanism releasing CO2 and isobutylene.

Part 4: Analytical Characterization Standards

To ensure scientific integrity, synthesized batches must meet these criteria:

  • 
     NMR (CDCl
    
    
    
    ):
    • Boc Signal: Strong singlet at

      
       1.44 ppm (9H).
      
    • Regio-check:

      • 
        -Boc: The methylene protons (
        
        
        
        ) appear as a multiplet/quartet at
        
        
        ~3.0-3.2 ppm, coupled to the NH carbamate.
      • The methine proton (

        
        ) appears at 
        
        
        
        ~2.9 ppm.
  • Mass Spectrometry (ESI):

    • Positive mode:

      
       at 175.1.
      
    • Fragment:

      
       at 119.1.
      
  • Ninhydrin Test:

    • Mono-Boc: Positive (Purple/Blue) due to the free primary amine.

    • Di-Boc: Negative (No color change).

References

  • PubChem. (2025).[2] Propane-1,2-diamine Compound Summary. National Library of Medicine. [Link]

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[3][4][5][6] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for deprotection mechanics).

Sources

A Technical Guide to Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl N-(1,3-diaminopropan-2-yl)carbamate, a trifunctional building block of significant interest to researchers and professionals in drug development and synthetic chemistry. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine, flanked by two primary amines, offers a unique platform for controlled, sequential chemical modifications. This document details the compound's fundamental physicochemical properties, outlines a standard synthesis protocol, explores its diverse applications, and provides essential safety and handling information. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility for laboratory applications.

Core Compound Identification and Properties

This compound is a key organic intermediate whose utility is derived from its distinct pattern of amine reactivity. The Boc group renders the secondary amine non-nucleophilic under a wide range of conditions, allowing for selective reactions at the two primary amine sites.[1][2]

Molecular Structure and Identifiers
PropertyValueSource
Molecular Formula C8H19N3O2[3][4]
Molecular Weight 189.26 g/mol [3]
IUPAC Name This compoundN/A
CAS Number 213475-74-2[3][4]
Purity (Typical) >95-97%[3][4]
Physicochemical Data

While specific experimental data for this exact compound is sparse in publicly available literature, properties can be inferred from structurally similar N-Boc protected diamines. It is expected to be a solid or a high-boiling point liquid, soluble in various organic solvents.

Synthesis and Purification Protocol

The synthesis of carbamates, particularly Boc-protected amines, is a cornerstone of modern organic synthesis.[2][5][6] The most common and efficient method for preparing compounds like this compound involves the selective mono-protection of a suitable diamine precursor using di-tert-butyl dicarbonate (Boc₂O).[1]

Rationale for Synthetic Strategy

The core challenge in synthesizing this molecule is the selective protection of the secondary amine of 1,3-diamino-2-propanol or a related precursor, in the presence of two primary amines. However, a more common route involves the protection of a precursor where the secondary amine is the most reactive or sterically accessible site. The Boc group is ideal due to its stability under many reaction conditions and its straightforward removal under acidic conditions, which allows for orthogonal protection strategies in complex, multi-step syntheses.[1][2][6]

Experimental Protocol: Mono-Boc Protection

This protocol is adapted from general procedures for the selective N-Boc protection of diamines.[1]

Objective: To synthesize this compound from a suitable diamine precursor.

Materials:

  • 1,3-Diaminopropan-2-ol (or related precursor)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Dioxane/Water

  • Sodium Bicarbonate (aq. solution)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the diamine precursor (1.2 eq.) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM. Add this solution dropwise to the cooled, stirring diamine solution over a period of 1 hour. The slow addition and excess of diamine help to favor mono-protection.

  • Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

  • Workup:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). This removes unreacted starting material and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the product further using column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Diamine Precursor in DCM B Cool to 0 °C A->B D Slowly Add Boc₂O Solution to Diamine B->D C Prepare Boc₂O in DCM C->D E Stir at RT for 12-18h D->E F Solvent Removal E->F G Aqueous Wash (NaHCO₃, Brine) F->G H Dry Organic Layer (Na₂SO₄) G->H I Purify via Chromatography (if needed) H->I J Final Product I->J

Caption: General workflow for the synthesis of N-Boc protected diamines.

Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a highly valuable building block. After its synthesis, the two free primary amines can be selectively functionalized, followed by the deprotection of the secondary amine for further chemical elaboration.

Role as a Bifunctional Linker

This molecule is an excellent scaffold for creating linkers in various applications, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The primary amines can be coupled to two different molecular entities (e.g., a warhead and a ligand), and the central secondary amine provides a point for modulating properties like solubility and spacing.

Synthesis of Polyamines and Analogues

Polyamines are crucial for cell growth and proliferation, and their derivatives are actively investigated as therapeutic agents, especially in oncology.[1] This building block provides a rigid 1,3-diaminopropane backbone that can be incorporated into more complex polyamine analogues for structure-activity relationship (SAR) studies.[1]

Elaboration into Complex Molecular Architectures

The differential reactivity of the amino groups is a key advantage. The free primary amines can readily participate in a variety of standard transformations while the Boc-protected amine remains inert.[1]

  • Acylation: Reaction with acyl chlorides or activated esters to form amides.

  • Alkylation: Reaction with alkyl halides or epoxides.

  • Reductive Amination: N-alkylation via reaction with aldehydes or ketones followed by reduction.

This controlled reactivity allows for the systematic construction of complex molecules, including peptidomimetics and kinase inhibitors.[1]

Application Logic Diagram

G cluster_reactions Selective Reactions at Primary Amines A Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate B Acylation A->B C Alkylation A->C D Reductive Amination A->D E Intermediate with Functionalized Primary Amines B->E C->E D->E F Acidic Deprotection (Boc Removal) E->F G Final Complex Molecule (e.g., PROTAC, Polyamine Analogue) F->G

Sources

Methodological & Application

Protocol for mono-Boc protection of 1,3-diaminopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

The Challenge of Symmetry 1,3-Diaminopropan-2-ol (DAP) presents a classic challenge in desymmetrization. With two identical primary amine sites (


 symmetry), standard stoichiometric addition of di-tert-butyl dicarbonate (

) typically results in a statistical distribution:
  • ~25% Unreacted Starting Material

  • ~50% Mono-Boc Product (Target)

  • ~25% Bis-Boc Byproduct (Impurity)

The Solution: The "Proton-Lock" Mechanism To break this statistical barrier and increase yield beyond 50%, this protocol utilizes a Mono-Protonation Strategy (often adapted from Krapcho & Kuell). By introducing exactly 1.0 equivalent of acid (HCl) prior to


 addition, we statistically "lock" one amine as a non-nucleophilic ammonium salt (

). The remaining free amine reacts with

.[1]
  • Thermodynamic Control: The electrostatic repulsion between the two amine sites on the short carbon chain aids this selectivity; once one amine is protonated, the

    
     of the second amine shifts, making it distinct.
    
  • Self-Validating Purification: The physicochemical properties of the three potential species (Diamine, Mono-Boc, Bis-Boc) differ drastically in response to pH, allowing for a chromatography-free purification via "pH-Switch Extraction."

Part 2: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
1,3-Diaminopropan-2-ol 90.121.0Substrate
HCl (1M in MeOH) 36.461.0Blocking Agent
Di-tert-butyl dicarbonate (

)
218.251.0Protecting Group
Triethylamine (

)
101.191.2Base (Workup)
Methanol (MeOH) -SolventReaction Medium
Dichloromethane (DCM) -SolventExtraction
Step-by-Step Methodology

1. The Proton-Lock Step (Symmetry Breaking)

  • Dissolve 1,3-diaminopropan-2-ol (10 mmol, 0.90 g) in anhydrous Methanol (20 mL).

  • Cool the solution to

    
     using an ice bath.[2]
    
  • CRITICAL: Add 1M HCl in MeOH (10 mL, 10 mmol) dropwise over 15 minutes.

    • Why: This generates the mono-hydrochloride salt. Rapid addition may cause local excesses, leading to dihydrochloride precipitation.

  • Stir at

    
     for 20 minutes to ensure equilibrium.
    

2. The Protection Reaction

  • Dissolve

    
     (10 mmol, 2.18 g) in Methanol (10 mL).
    
  • Add the

    
     solution dropwise to the reaction mixture at 
    
    
    
    over 30 minutes.
  • Allow the mixture to warm to Room Temperature (RT) naturally.

  • Stir for 4–6 hours.

    • Checkpoint: TLC (10% MeOH in DCM, ninhydrin stain) should show the disappearance of the baseline diamine spot and the appearance of a major spot (

      
      ).
      

3. The "pH-Switch" Purification (Self-Validating)

  • Evaporation: Remove Methanol under reduced pressure to obtain a viscous residue.

  • Solubilization: Dissolve residue in Water (20 mL). The pH should be acidic (~pH 3-4) due to the released HCl byproduct.

  • Wash 1 (Removal of Bis-Boc): Extract the aqueous layer with Diethyl Ether or Hexanes (

    
     mL).
    
    • Logic: Bis-Boc is lipophilic and non-basic; it moves to the organic layer. Mono-Boc (protonated) and unreacted Diamine (protonated) stay in the water.

  • Basification: Adjust the aqueous layer to pH > 12 using 4M NaOH (approx 3-4 mL). Saturate the solution with NaCl (brine effect).

  • Extraction (Isolation of Target): Extract the aqueous layer with DCM (

    
     mL).
    
    • Logic: At pH 12, the Mono-Boc amine is deprotonated and becomes soluble in DCM. The unreacted diamine is highly polar/hydrophilic and remains trapped in the aqueous brine phase.

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    

Part 3: Visualization & Logic Flow

Figure 1: Reaction Mechanism & Selectivity

This diagram illustrates the "Proton-Lock" mechanism that prevents over-reaction.

ReactionPathway Diamine 1,3-Diaminopropan-2-ol (Symmetric) MonoSalt Mono-Ammonium Salt (Active Species) Diamine->MonoSalt Protonation HCl HCl (1.0 eq) HCl->MonoSalt Target Mono-Boc Product (Major) MonoSalt->Target Nucleophilic Attack (Free Amine) Boc2O Boc2O (1.0 eq) Boc2O->Target BisBoc Bis-Boc Product (Suppressed) Target->BisBoc Over-reaction (Slowed by Sterics)

Caption: The stoichiometric addition of HCl statistically protects one amine site, directing the Boc-anhydride to the remaining free amine.

Figure 2: The pH-Switch Purification Logic

This flowchart guides the researcher through the critical separation steps, ensuring the isolation of pure Mono-Boc without column chromatography.

PurificationLogic Crude Crude Mixture (Mono-Boc, Bis-Boc, Diamine) AcidPhase Aqueous Phase (pH 3) (Protonated Amines) Crude->AcidPhase Dissolve in H2O EtherWash Ether/Hexane Wash AcidPhase->EtherWash BisBoc Organic Layer: Bis-Boc Impurity (DISCARD) EtherWash->BisBoc CleanAcid Clean Aqueous Phase (Mono-Boc + Diamine) EtherWash->CleanAcid BaseStep Add NaOH (pH > 12) + NaCl CleanAcid->BaseStep BasicPhase Basic Aqueous Phase BaseStep->BasicPhase DCM DCM Extraction BasicPhase->DCM FinalOrg DCM Layer: Mono-Boc Product (TARGET) DCM->FinalOrg FinalAq Aqueous Layer: Unreacted Diamine (WASTE) DCM->FinalAq

Caption: Purification strategy utilizing differential solubility of protonated vs. deprotonated species to isolate Mono-Boc product.

Part 4: Quality Control & Troubleshooting

Expected Analytical Data

  • Physical State: Colorless to pale yellow viscous oil (may solidify upon standing).

  • 1H NMR (400 MHz, CDCl3):

    • 
       1.44 (s, 9H, Boc)[2]
      
    • 
       2.6–2.9 (m, 2H, 
      
      
      
      )
    • 
       3.1–3.3 (m, 2H, 
      
      
      
      )
    • 
       3.7 (m, 1H, CH-OH)
      
    • Note: Look for the loss of symmetry in the methylene protons. The

      
       next to the free amine will be shielded compared to the 
      
      
      
      next to the carbamate.

Troubleshooting Table

ObservationDiagnosisCorrective Action
Low Yield (<40%) Loss to aqueous layerEnsure aqueous layer is saturated with NaCl (salting out) during the final DCM extraction. Repeat extractions 2-3 more times.
Solid precipitate during HCl addition Dihydrochloride formationAdd HCl more slowly and ensure vigorous stirring. Ensure temperature is at

.
Bis-Boc contamination pH too high during washEnsure the first aqueous wash is acidic (pH < 4). If neutral, Bis-Boc may not fully partition into ether.
Product is an oil that won't crystallize Trace solvent/impuritiesMono-Boc DAP is often an oil. Triturate with cold pentane or dry under high vacuum for 12h.

References

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[6][8][9][10] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.[8] Synthetic Communications, 20(16), 2559–2564.

  • Servín, F. A., et al. (2017).[6][9] General Method for Selective Mono-Boc Protection of Diamines.[6][9] Journal of the Mexican Chemical Society, 61(1), 23-27.[6] [6]

  • Ha, H. J., et al. (2007).[1][8] Selective Mono-BOC Protection of Diamines.[1][6][8][9][10] Synthetic Communications, 37(5), 737-742. [1]

Sources

Application Note: Acylation Strategies for tert-Butyl N-(1,3-diaminopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

Target Molecule: tert-butyl N-(1,3-diaminopropan-2-yl)carbamate CAS: 213475-74-2 Abbreviation: 2-Boc-1,3-DAP

This scaffold is a critical "hub" molecule in medicinal chemistry, widely used as a linker in PROTACs, antibody-drug conjugates (ADCs), and supramolecular assemblies. Its structural value lies in its pseudo-C2 symmetry : it possesses two chemically equivalent primary amines (


) at positions 1 and 3, while position 2 holds a secondary amine protected by a tert-butyloxycarbonyl (Boc) group.
Chemical Analysis[4]
  • Reactivity Profile: The primary amines are highly nucleophilic and unhindered. The C2-Boc amine is non-nucleophilic under standard acylation conditions.

  • Solubility: Soluble in polar organic solvents (MeOH, DCM, DMF). Moderately soluble in water due to the free amines.

  • pKa: The primary amines have a pKa

    
     10.0–10.5. The carbamate proton is not acidic (pKa > 15).
    
The Challenge: Symmetry Breaking
  • Bis-Acylation: Straightforward; requires forcing conditions.

  • Mono-Acylation: Difficult due to statistical product distribution. Reacting 1 equivalent of electrophile typically yields a statistical mixture: ~25% Bis-acyl, ~50% Mono-acyl, ~25% Unreacted starting material.

Strategic Planning: Reaction Conditions

The choice of acylating agent and base dictates the selectivity.

ParameterBis-Acylation StrategyMono-Acylation Strategy
Stoichiometry 2.5 equiv. Electrophile0.8–0.9 equiv. Electrophile
Concentration High (0.2 M – 0.5 M)High Dilution (0.01 M – 0.05 M)
Temperature 0 °C

RT
-78 °C or -10 °C
Reagent Type Acid Chlorides (High reactivity)NHS-Esters / Anhydrides (Tunable)
Addition Rate Bolus / Fast DropwiseSyringe Pump (Very Slow)

Protocol 1: Bis-Acylation (Symmetric Functionalization)

Objective: Complete conversion of both primary amines to amides. Application: Synthesis of symmetric homodimers or capping agents.

Materials
  • Substrate: 2-Boc-1,3-DAP (1.0 equiv)

  • Electrophile: Acid Chloride (R-COCl) (2.5 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
  • Preparation: Dissolve 2-Boc-1,3-DAP (100 mg, 0.53 mmol) and TEA (220 µL, 1.59 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen/Argon.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add the Acid Chloride (1.32 mmol) dropwise over 5 minutes.

    • Note: Exothermic reaction. Ensure efficient stirring.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via TLC (System: 5% MeOH in DCM). The starting material (ninhydrin active) should disappear.

  • Workup (Acidic Wash Strategy):

    • Dilute reaction with DCM (20 mL).

    • Wash with 10% Citric Acid (2 x 10 mL). Crucial: Citric acid removes excess amine/TEA but preserves the acid-labile Boc group.

    • Wash with Saturated

      
       (10 mL) and Brine (10 mL).
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually not required if conversion is quantitative. Recrystallize if necessary.

Protocol 2: Mono-Acylation (Desymmetrization)

Objective: Selective functionalization of one amine, leaving the other available for orthogonal chemistry. Application: Heterobifunctional linkers (e.g., PROTACs).

Materials
  • Substrate: 2-Boc-1,3-DAP (1.0 equiv)

  • Electrophile: NHS-Ester or Acid Chloride (0.9 equiv)

  • Base: DIPEA (1.0 equiv)

  • Solvent: DCM or THF (High Dilution)

Step-by-Step Procedure
  • System Setup: Equip a 2-neck flask with a magnetic stir bar and a septum. Purge with Argon.

  • Solubilization: Dissolve 2-Boc-1,3-DAP (1.0 equiv) in DCM to achieve a concentration of 0.02 M (very dilute). Add DIPEA (1.0 equiv). Cool to -10 °C (Ice/Salt bath).

  • Controlled Addition:

    • Dissolve the Electrophile (0.9 equiv) in a separate volume of DCM.

    • Use a Syringe Pump to add the electrophile solution into the diamine solution over 60–90 minutes .

    • Mechanism:[1][2][3][4][5] The high dilution and slow addition ensure that unreacted diamine is always in vast excess relative to the incoming electrophile, statistically favoring mono-acylation.

  • Reaction: Stir at -10 °C for another hour, then slowly warm to RT.

  • Purification (The "Charge-Switch" Workup):

    • Concept: Separation relies on the basicity difference between the products.

      • Bis-acyl: Neutral (stays in Organic).

      • Mono-acyl: Basic (1 amine).

      • Unreacted: Dibasic (2 amines).

    • Step A (Remove Bis-acyl): Extract the reaction mixture with 10% Citric Acid (pH ~4) .

      • Organic Layer:[6][1][5][7][8] Contains Bis-acyl impurities (Discard).

      • Aqueous Layer:[9] Contains Mono-acyl and Unreacted Diamine (Keep).

    • Step B (Recover Mono-acyl): Adjust the Aqueous layer pH to ~10 using 1M NaOH (Caution: Do not exceed pH 12 to protect Boc).

    • Step C (Extraction): Extract the basic aqueous layer with DCM (3x).

      • Note: Unreacted diamine is highly polar and water-soluble; Mono-acyl is more lipophilic. This step preferentially extracts the Mono-acyl product.

  • Final Polish: If unreacted diamine co-extracts, purify via Flash Chromatography (DCM:MeOH:

    
    , gradient 95:5:0.5).
    

Visualizing the Workflow

Diagram 1: Reaction Pathways

ReactionPathways SM 2-Boc-1,3-DAP (Symmetric Diamine) Mono Mono-Amide (Target for Linkers) SM->Mono 0.9 eq R-COCl High Dilution Slow Addition Bis Bis-Amide (Symmetric Dimer) SM->Bis 2.5 eq R-COCl Fast Addition Mono->Bis Excess R-COCl

Caption: Divergent synthesis pathways controlled by stoichiometry and addition kinetics.

Diagram 2: "Charge-Switch" Purification Logic

Purification Crude Crude Mixture (SM + Mono + Bis) AcidWash Acid Wash (Citric Acid) pH 4.0 Crude->AcidWash Org1 Organic Phase 1 (Contains Bis-Amide) AcidWash->Org1 Neutral Species Aq1 Aqueous Phase 1 (Mono-H+ & SM-2H+) AcidWash->Aq1 Cationic Species Basify Basify to pH 10 (NaOH) Aq1->Basify Extract DCM Extraction Basify->Extract Org2 Organic Phase 2 (Purified Mono-Amide) Extract->Org2 Lipophilic Amine Aq2 Aqueous Phase 2 (Unreacted Diamine) Extract->Aq2 Polar Diamine

Caption: Workup strategy utilizing pKa differences to isolate the mono-acylated product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Mono-Acyl Over-acylation (Bis-product forms)Reduce concentration (dilute further). Use Syringe Pump. Switch to less reactive esters (NHS, PFP).
Boc Deprotection Acidic workup too strong/longUse Citric Acid or Phosphate buffer (pH 4–5) instead of HCl. Do not heat during workup.
Product in Aqueous Layer Mono-acyl is too polarSaturate aqueous layer with NaCl (Salting out) before DCM extraction. Try n-Butanol/DCM mix for extraction.
Poor Solubility Hydrogen bonding of ureas/amidesAdd small amount of DMF or DMSO to the reaction.

References

  • Structure & Properties: this compound. CAS Common Chemistry. Available at: [Link]

  • General Mono-acylation Protocol: Verma, S. K., et al. "Imidazole-catalyzed Monoacylation of Symmetrical Diamines." Organic Letters, 2010, 12(19), 4232–4235.[7] Available at: [Link]

  • Selective Functionalization: Pittelkow, M., et al. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002, 15, 2195-2202. (Methodology adapted for diamine selectivity).[6][9][7][10][11]

  • Boc Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for pH stability of Boc groups).

Sources

Synthesis of polyamine conjugates using Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Branched Polyamine Conjugates using Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

Introduction & Strategic Utility

The reagent This compound (also known as 2-(Boc-amino)-1,3-diaminopropane) represents a critical scaffold in the synthesis of advanced polyamine architectures. Unlike linear protection strategies (e.g., N-Boc-1,3-propanediamine), this reagent possesses a unique C2-symmetry with a protected central nitrogen and two free primary amines.

Core Application: This scaffold allows for the synthesis of branched or "T-shaped" polyamine conjugates . By extending the primary amines at positions 1 and 3, researchers can create polyamine "arms" that mimic spermine or spermidine, while the central position (position 2) remains orthogonally protected. Upon deprotection, this central amine serves as a precise attachment point for therapeutic payloads, lipid tails (for gene delivery vectors), or fluorophores, ensuring the bioactive polyamine chains remain sterically accessible for DNA/RNA binding or transport channel interaction.

Chemical Properties & Handling

PropertySpecification
Chemical Name This compound
Synonyms 2-(Boc-amino)-1,3-diaminopropane; tert-Butyl (1,3-diaminopropan-2-yl)carbamate
Molecular Formula C

H

N

O

Molecular Weight 189.26 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in MeOH, DCM, DMF, DMSO; Sparingly soluble in water
Storage 2–8°C, Hygroscopic (Store under Argon/Nitrogen)

Synthetic Strategy: The "Central-Axis" Approach

The synthesis of conjugates using this reagent typically follows a divergent workflow. The primary amines are first functionalized to build the "recognition domain" (polyamine arms), followed by central deprotection to install the "functional domain" (drug/lipid).

Workflow Visualization

G Start Reagent: 2-(Boc-amino)-1,3-diaminopropane Step1 Step 1: Arm Extension (Michael Addition / Acylation) Start->Step1  Acrylonitrile  or Activated Ester Inter1 Intermediate A: Boc-Protected Polyamine Scaffold Step1->Inter1 Step2 Step 2: Core Deprotection (TFA or HCl) Inter1->Step2  Remove Boc Inter2 Intermediate B: Free Central Amine Scaffold Step2->Inter2 Step3 Step 3: Conjugation (Coupling to Drug/Lipid) Inter2->Step3  R-COOH + Coupling Agent Final Final Product: Branched Polyamine Conjugate Step3->Final

Figure 1: The "Central-Axis" synthetic pathway. The reagent serves as the core, allowing independent growth of polyamine arms before central functionalization.

Detailed Protocols

Protocol A: Synthesis of the Polyamine Scaffold (Arm Extension)

Objective: To extend the 1,3-diamines into spermine-like chains via cyanoethylation and reduction.

Reagents:

  • This compound (1.0 equiv)

  • Acrylonitrile (2.5 - 4.0 equiv)

  • Solvent: Methanol (MeOH)

  • Catalyst: Raney Nickel (for hydrogenation)

Step-by-Step Procedure:

  • Michael Addition:

    • Dissolve the starting carbamate (1.0 equiv) in MeOH (5 mL/mmol).

    • Cool the solution to 0°C in an ice bath.

    • Add Acrylonitrile (2.5 equiv) dropwise over 20 minutes. Note: Acrylonitrile is toxic; use a fume hood.

    • Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

    • Validation: Monitor by TLC or LC-MS. The disappearance of the starting diamine and appearance of the bis-nitrile adduct (

      
      ) indicates completion.
      
    • Concentrate in vacuo to remove excess acrylonitrile. The residue (Bis-cyanoethyl intermediate) is usually pure enough for the next step.

  • Reduction (Nitrile to Primary Amine):

    • Dissolve the Bis-cyanoethyl intermediate in MeOH saturated with ammonia (or containing 1M NaOH) to prevent secondary amine formation.

    • Add Raney Nickel catalyst (approx. 50% w/w of substrate) under an inert atmosphere.

    • Hydrogenate at 40–50 psi H

      
       pressure for 24 hours.
      
    • Workup: Filter through Celite to remove the catalyst (Caution: Raney Ni is pyrophoric). Evaporate the solvent.[1][2]

    • Result: You now have a "Tetra-amine" with a central Boc-protected nitrogen.

Protocol B: Core Deprotection

Objective: To remove the Boc group and expose the central secondary amine.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolve the Boc-protected scaffold from Protocol A in DCM (10 mL/mmol).

  • Add TFA (20–50% v/v final concentration) dropwise at 0°C.

  • Stir at RT for 2–4 hours.

  • Validation: Monitor by LC-MS for the loss of the Boc group (-100 mass units).

  • Workup: Evaporate volatiles. Co-evaporate with toluene or diethyl ether (3x) to remove residual TFA. The product is obtained as a TFA salt.

Protocol C: Conjugation to Therapeutic Payload

Objective: To attach a drug (e.g., a carboxylic acid derivative) to the central amine.[3]

Reagents:

  • Deprotected Polyamine Scaffold (TFA salt)

  • Target Carboxylic Acid (Drug-COOH or Lipid-COOH)

  • Coupling Agents: HATU or EDC/NHS

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Solvent: Anhydrous DMF[4]

Step-by-Step Procedure:

  • Activation: In a separate vial, dissolve the Target Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (2.5 equiv) and stir for 15 minutes to form the activated ester.

  • Coupling: Dissolve the Polyamine Scaffold (1.0 equiv) in DMF with DIPEA (3.0–5.0 equiv to neutralize TFA salts).

  • Add the activated acid solution to the polyamine solution dropwise.

  • Stir at RT for 12–24 hours under Nitrogen.

  • Purification:

    • Dilute with water/acetonitrile.

    • Purify via Reverse-Phase HPLC (C18 column).

    • Gradient: 0% to 100% Acetonitrile in Water (with 0.1% TFA).

    • Lyophilize fractions to obtain the final conjugate.

Analytical Validation & Quality Control

TechniqueExpected ResultCommon Issues
1H NMR Distinct singlet at ~1.44 ppm (Boc) in intermediates. Disappearance in final step.Broadening of signals due to proton exchange on amines. Use D

O exchange or DMSO-d6.
LC-MS (ESI) [M+H]+ peaks corresponding to stepwise mass additions (e.g., +53 per acrylonitrile unit)."Double-addition" of acrylonitrile to a single amine (rare at RT) or cyclization.
Ninhydrin Test Positive (Blue/Purple) for free primary amines.False negatives if amines are protonated (salt form). Neutralize spot with pyridine.

Troubleshooting Guide

  • Problem: Low Solubility of Intermediates.

    • Cause: Polyamine salts are highly polar.

    • Solution: Use solvent mixtures like MeOH/DCM (1:1) or pure water for purification steps. For free bases, use highly polar organic solvents like DMSO.

  • Problem: Cyclization during Deprotection.

    • Cause: If the side chains have esters or activated groups, the free amine may attack them.

    • Solution: Ensure all other functional groups are stable to acid. If the payload is acid-sensitive, use HCl in Dioxane instead of TFA, or switch to an orthogonal protection group (e.g., Fmoc) for the central amine if redesigning the synthesis.

  • Problem: Incomplete Coupling at the Center.

    • Cause: The central nitrogen is secondary and sterically hindered by the two branching arms.

    • Solution: Use high-efficiency coupling agents like HATU or PyBOP . Increase temperature to 40°C if stability permits.

References

  • Blagbrough, I. S., & Geall, A. J. (2004). Dendritic polyamines: simple access to new materials with defined treelike structures for application in nonviral gene delivery. ChemBioChem, 5(8), 1081-1087. Link

  • Nichugovskiy, A., Tron, G. C., & Maslov, M. (2021).[3] Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6579.[3] Link

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[2] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications, 20(16), 2559-2564. Link

  • Sigma-Aldrich. (n.d.). 1,3-Diamino-2-propanol derivatives and applications. Link

Sources

Application Note: High-Efficiency TFA Deprotection of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the optimized protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate . Unlike standard hydrophobic amines, the product of this reaction is a highly polar, hydrophilic polyamine (1,2,3-triaminopropane). Consequently, standard aqueous workups (e.g., NaHCO₃ wash) will result in total product loss.

This protocol utilizes a non-aqueous isolation strategy involving Trifluoroacetic Acid (TFA) acidolysis followed by ether precipitation, yielding the product as a stable, high-purity tris-trifluoroacetate salt.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Substrate Challenge

The starting material contains two free primary amines at positions 1 and 3, and one Boc-protected secondary amine at position 2.

  • Substrate: this compound (

    
    )[1]
    
  • Target Product: 1,2,3-Triaminopropane (

    
    ) – Isolated as 
    
    
    
    salt.
Reaction Mechanism

The deprotection proceeds via acid-catalyzed cleavage.[2] However, the presence of free amines alters the stoichiometry.

  • Protonation Buffer: The two free primary amines are highly basic and will immediately scavenge the first 2 equivalents of TFA, forming ammonium salts.

  • Activation: Excess TFA protonates the Boc carbonyl oxygen.

  • Fragmentation: The tert-butyl cation is cleaved (released as isobutylene gas), followed by decarboxylation to release the free amine.[3][4]

Critical Insight: Because the free amines act as a "proton sink," a large excess of TFA is mandatory to maintain the acidity required for Boc cleavage.

Mechanistic Visualization

Boc_Mechanism Figure 1: Mechanistic pathway of polyamine Boc-deprotection. Start Substrate (Free 1,3-diamines) Step1 Rapid Protonation (Formation of -NH3+) Start->Step1  2 eq. TFA   Step2 Boc Activation (R-NH-CO-O-tBu + H+) Step1->Step2  Excess TFA   Step3 Fragmentation (Loss of Isobutylene + CO2) Step2->Step3  - tBu+   Product Product (Tri-TFA Salt) Step3->Product  - CO2  

Materials & Equipment

Reagent/EquipmentGrade/SpecificationPurpose
Substrate >97% PurityStarting Material
Trifluoroacetic Acid (TFA) HPLC Grade (>99%)Reagent & Solvent
Dichloromethane (DCM) AnhydrousCo-solvent (moderates exotherm)
Diethyl Ether (

)
ACS ReagentPrecipitating agent
Nitrogen (

)
Dry gasInert atmosphere
Rotary Evaporator Vacuum < 10 mbarSolvent removal

Experimental Protocol

Phase 1: Reaction Setup

Safety Note: TFA is corrosive and volatile. Perform all steps in a fume hood. Isobutylene and


 gas will be evolved; do not seal the vessel tightly.
  • Preparation: Weigh 1.0 mmol (approx. 189 mg) of this compound into a 25 mL round-bottom flask.

  • Solvation: Add 4.0 mL of Dichloromethane (DCM) . Stir to dissolve.

  • Acidification:

    • Cool the solution to 0°C (ice bath).

    • Add 2.0 mL of TFA dropwise over 5 minutes.

    • Observation: You may see white "smoke" or a precipitate initially as the free amines protonate. This will redissolve as more acid is added.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

    • Stir for 2 to 3 hours .

    • Monitoring: Check by TLC (System: 10% MeOH in DCM with 1%

      
      ). The starting material (
      
      
      
      ) should disappear; the product will stay at the baseline. Note: Ninhydrin stain is active for both.
Phase 2: Workup & Isolation (The "Non-Aqueous" Method)

Crucial: Do not use water. The product is extremely hygroscopic and water-soluble.

  • Evaporation: Concentrate the reaction mixture in vacuo (Rotary evaporator, 40°C bath) to remove DCM and most TFA. You will be left with a thick, viscous oil.

  • TFA Scavenging (Co-evaporation):

    • Add 5 mL of DCM (or Toluene) to the oil.

    • Re-evaporate to dryness.

    • Repeat this step 2-3 times. This azeotropically removes residual TFA trapped in the salt lattice.

  • Precipitation:

    • To the resulting oil, add 10 mL of cold Diethyl Ether (

      
      ) .
      
    • Vigorously scratch the side of the flask with a spatula or sonicate for 1-2 minutes.

    • The oil should solidify into a white or off-white powder.

  • Filtration/Decantation:

    • Allow the solid to settle. Decant the supernatant ether.

    • Wash the solid once more with fresh ether (5 mL) and decant.

  • Drying: Dry the solid under high vacuum (0.1 mbar) for 4 hours to remove trace ether.

Phase 3: Product Verification
  • Yield: Expect quantitative conversion (>95%).

  • Appearance: White to off-white hygroscopic solid.

  • Storage: Store at -20°C under Argon.

Workflow Visualization

Protocol_Workflow Figure 2: Isolation workflow for hydrophilic polyamine salts. Start Start: 1.0 mmol Substrate in 4 mL DCM Cool Cool to 0°C Start->Cool AddTFA Add 2.0 mL TFA (Dropwise) Cool->AddTFA React Stir at RT (2-3 Hours) AddTFA->React Evap Evaporate Volatiles (Rotovap) React->Evap CoEvap Co-evaporate w/ DCM (x3 to remove trace TFA) Evap->CoEvap Triturate Add Et2O + Sonicate CoEvap->Triturate Result Solid Formed? Triturate->Result Filter Decant Ether & Dry Result->Filter Yes Retry Cool to -20°C / Scratch Result->Retry No (Oily) Retry->Filter

Data Interpretation & Troubleshooting

Expected NMR Data ( )

Since the product is a salt, use Deuterium Oxide (


) for NMR analysis.
  • Absence of Boc: The singlet at

    
     ppm (9H) must be completely absent.
    
  • Backbone Signals:

    • 
       ppm (m, 1H, CH at C2).
      
    • 
       ppm (m, 4H, 
      
      
      
      at C1, C3).
  • Counter-ion:

    
     NMR will show a strong signal at 
    
    
    
    ppm corresponding to the trifluoroacetate anion.
Troubleshooting Guide
IssueCauseSolution
Product is an oil Residual TFA or solventCo-evaporate with Toluene twice, then retry Ether precipitation.
Low Yield Product lost in aqueous washSTOP. Do not use water. Isolate by precipitation only.
Incomplete Reaction Free amines buffered the acidIncrease TFA ratio to 50% v/v or extend time.
Pink/Brown Color Oxidation of aminesEnsure

atmosphere; use fresh TFA.

Optional: Conversion to Free Base

Warning: The free base (1,2,3-triaminopropane) is unstable towards oxidation and absorbs


 from the air to form carbamates. Only convert if immediately necessary for the next step.
  • Dissolve the TFA salt in minimal Methanol.

  • Add Amberlyst A-21 (weakly basic resin) or Dowex 1X8 (OH- form).

  • Stir for 30 minutes.

  • Filter the resin and evaporate the filtrate immediately.

  • Alternative: Use the TFA salt directly in subsequent coupling reactions by adding an organic base (e.g., DIPEA) in situ.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for Boc cleavage mechanics).

  • Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid". Int. J. Pept. Protein Res., 12(5), 258–268. (Foundational study on TFA scavenging).

  • Blagbrough, I. S., & Geall, A. J. (1998). "Practical synthesis of the polyamine receptor antagonists...". Tetrahedron Letters, 39(4), 439-442. (Describes handling of polar polyamine TFA salts).

  • Common Organic Chemistry. (2023). "Boc Deprotection (TFA)".[3][2][5][4][6][7] (General protocols and stoichiometry).

Sources

Coupling Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate to a solid support resin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Immobilization of tert-Butyl N-(1,3-diaminopropan-2-yl)carbamate to Solid Support

Abstract & Strategic Analysis

This guide details the protocol for anchoring This compound (hereafter referred to as Boc-DAP-Diamine ) to a solid support. This molecule is a symmetric 1,3-diamine with a central secondary amine protected by a Boc group. It serves as a critical "branching unit" or "pseudo-lysine" scaffold in peptidomimetic synthesis.

The Challenge: The molecule possesses two equivalent primary amine groups.

  • Risk: "Hairpinning" or Cross-linking. If the reaction conditions are uncontrolled, both primary amines may react with electrophilic sites on the resin, effectively stapling the molecule to the bead and rendering it useless for chain extension.

  • Goal: Mono-functionalization. We must anchor one amine while leaving the second primary amine free for synthesis and the central Boc-amine protected.

The Solution: The 2-Chlorotrityl Chloride (2-CTC) resin is the gold standard for this application. Its steric bulk and the stability of the trityl cation allow for high-loading efficiency while minimizing cross-linking when a stoichiometric excess of diamine is used.

Experimental Workflow & Decision Matrix

The following diagram outlines the critical decision path for selecting the correct resin and coupling strategy based on downstream cleavage requirements.

ResinSelection Start Start: Coupling Boc-DAP-Diamine ResinChoice Select Resin Type Start->ResinChoice CTC 2-Chlorotrityl Chloride (2-CTC) (Recommended) ResinChoice->CTC Protect Boc during cleavage? COOH Carboxyl Resin (Wang-COOH / Tentagel-COOH) ResinChoice->COOH Permanent linker required? MechCTC Mechanism: SN1 Substitution (Steric control prevents cross-linking) CTC->MechCTC MechCOOH Mechanism: Amide Coupling (DIC/HOBt or HATU) COOH->MechCOOH CondCTC Conditions: 5-10 eq. Diamine DCM (Swelling) MechCTC->CondCTC CondCOOH Conditions: High Dilution on Resin Very High Excess Diamine MechCOOH->CondCOOH CleavageCTC Cleavage: Mild Acid (1% TFA) Retains Boc group CondCTC->CleavageCTC CleavageCOOH Cleavage: Strong Acid (95% TFA) Removes Boc group CondCOOH->CleavageCOOH

Figure 1: Decision matrix for resin selection. 2-CTC is preferred for its mild cleavage conditions and steric protection against double-loading.

Protocol A: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin (Recommended)

This method utilizes the steric bulk of the trityl group to favor mono-substitution. The reaction is driven by the formation of a stable trityl cation intermediate.

Reagents Required:

  • 2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading)

  • This compound (Boc-DAP-Diamine)

  • Dichloromethane (DCM) – Anhydrous

  • Methanol (MeOH) – HPLC Grade

  • N,N-Diisopropylethylamine (DIEA)

Step-by-Step Procedure:

  • Resin Preparation (Swelling):

    • Weigh 1.0 g of 2-CTC resin into a fritted polypropylene syringe reactor.

    • Wash with dry DCM (3 x 10 mL).

    • Critical: Add 10 mL of dry DCM and allow the resin to swell for 30 minutes. Note: 2-CTC resin swells best in chlorinated solvents. Poor swelling leads to poor interior access and lower loading.

  • Preparation of Amine Solution:

    • Dissolve 5.0 equivalents (relative to resin loading) of Boc-DAP-Diamine in dry DCM (approx. 8-10 mL).

    • Why 5 equivalents? A high concentration of free amine in the solution ensures that once one end of the diamine reacts with a trityl chloride site, the other end is statistically more likely to remain free rather than finding another active chloride site (which would cause cross-linking).

  • Coupling Reaction:

    • Add 4.0 equivalents of DIEA to the amine solution.[1]

    • Add the Amine/DIEA solution to the swollen resin.

    • Shake gently (orbital shaker) for 2 hours at room temperature.

    • Expert Tip: Do not prolong this reaction overnight.[2] 2 hours is sufficient for loading; longer times increase the risk of cross-linking or hydrolysis.

  • Capping (The "Methanol Kill"):

    • This step is vital to neutralize any remaining active chloride sites.

    • Add 1 mL of Methanol (MeOH) directly to the reaction mixture.

    • Add an additional 2 equivalents of DIEA.

    • Shake for 20 minutes.

    • Mechanism:[1][2][3][4][5] Methanol reacts rapidly with the remaining trityl chlorides to form the inert methyl ether (Resin-Trt-OMe).

  • Washing:

    • Drain the reactor.[4]

    • Wash thoroughly to remove excess diamine:

      • DCM (3 x 10 mL)

      • DMF (3 x 10 mL)

      • DCM (3 x 10 mL)

    • Dry under vacuum if storing, or proceed immediately to the next coupling.

Protocol B: Amide Coupling to Carboxyl Resin (Alternative)

Use this protocol if you are using a pre-functionalized linker (e.g., Wang-COOH or Rink Amide linker converted to acid) and require a stable amide bond.

Reagents:

  • Carboxyl-functionalized resin (e.g., Tentagel-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA[2][4][6]

  • DMF (Dimethylformamide)[7]

Procedure:

  • Activation:

    • Swell resin in DMF (30 mins).[4][8]

    • Note: Do not pre-activate the carboxyl group with the coupling agent in the absence of the amine, as this can lead to racemization or slow reactivity. However, for this specific diamine, we modify the standard order.

  • Inverse Addition Strategy (Critical):

    • To prevent cross-linking, the resin-bound carboxyl groups must be exposed to a massive excess of diamine.

    • Dissolve 10 equivalents of Boc-DAP-Diamine in DMF.

    • Add the diamine solution to the resin first.

    • Add DIEA (20 eq).

    • Finally, add HATU (0.9 eq relative to resin, not amine) portion-wise or as a slow solution.

    • Logic: By limiting the activator (HATU) relative to the amine, we ensure that any activated carboxyl group immediately encounters a free diamine from the solution, rather than a diamine that is already attached to a neighboring bead site.

  • Wash:

    • Wash extensively with DMF to remove the large excess of sticky amine.

Quality Control & Loading Determination

Since the loaded molecule is not an Fmoc-amino acid, standard Fmoc-UV quantification cannot be performed directly. Use the following "Self-Validating" system:

A. Qualitative: The Kaiser Test

  • Take a few beads of the resin after washing.

  • Add 2 drops each of Ninhydrin, Phenol, and KCN/Pyridine solutions.

  • Heat at 100°C for 2 minutes.

  • Result: The beads should turn Deep Blue .

    • Interpretation: Positive result confirms the presence of the free primary amine (the unreacted end of the diamine).

    • Self-Validation: If beads are colorless, the coupling failed.

B. Quantitative: Fmoc-Glycine Capture To get an accurate loading number (mmol/g):

  • Take a known mass of dried, loaded resin (e.g., 20 mg).[7]

  • Couple Fmoc-Gly-OH (5 eq) using DIC/HOBt for 1 hour.

  • Perform a standard Fmoc deprotection (20% Piperidine/DMF).[2]

  • Collect the filtrate (containing the dibenzofulvene-piperidine adduct).

  • Measure UV absorbance at 301 nm (or 290 nm).

  • Calculate loading using the Beer-Lambert law.

Formula:



(Where 

at 301 nm)

References

  • Barlos, K., et al. (1989).[9] "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946.[9] (Foundational work on 2-Chlorotrityl resin).

  • MilliporeSigma. "Peptide Resin Loading Protocols." (Standard operating procedures for Trityl and Merrifield resins).

  • Biotage. "How to quantify your first amino acid loading onto Wang resins." (Detailed UV quantification methodology).

  • Organic Syntheses. "(2-Aminoethyl)carbamic acid tert-butyl ester." (Chemistry of mono-protected diamines).

Sources

Application Note: One-Pot Synthesis of Mono-Boc Protected Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective mono-protection of symmetrical diamines is a foundational challenge in medicinal chemistry, particularly for linker synthesis in PROTACs, antibody-drug conjugates (ADCs), and bifunctional chelators. Standard protocols often yield statistical mixtures of unreacted diamine, mono-Boc, and bis-Boc products, necessitating tedious chromatographic separation.

This guide details two field-proven "one-pot" methodologies that bypass chromatography through kinetic control and thermodynamic solubility principles. We prioritize the Mono-Protonation Method (high atom economy) and the Excess Diamine Method (operational simplicity), complete with a self-validating acid-base workup strategy that ensures >95% purity.

Strategic Analysis: Overcoming Statistical Distribution

The core difficulty in mono-protection obeys statistical probability.[1] In a neutral solution, a highly reactive electrophile like Di-tert-butyl dicarbonate (Boc₂O) reacts indiscriminately with both amine termini.

Mechanism of Selectivity

To defeat statistics, we employ Electronic Differentiation . By introducing exactly one equivalent of acid (H⁺), we shift the equilibrium to favor a mono-ammonium salt intermediate.

  • Diamine (Free Base): Highly nucleophilic (reacts with H⁺ first).

  • Mono-Ammonium Salt: One amine is protonated (non-nucleophilic); the other remains free (nucleophilic).

  • Bis-Ammonium Salt: Both blocked (non-reactive).

The Mono-Protonation Protocol exploits the fact that the second protonation is less favorable due to electrostatic repulsion, creating a "sweet spot" where the mono-protonated species is the dominant nucleophile available for Boc₂O attack [1].

Decision Matrix: Selecting the Right Protocol
FeatureProtocol A: Mono-Protonation Protocol B: Excess Diamine (Krapcho)
Primary Mechanism Electronic Deactivation (pH control)Statistical Probability
Stoichiometry 1:1:1 (Diamine:H⁺:Boc₂O)5-10:1 (Diamine:Boc₂O)
Atom Economy High (Minimal waste)Low (Requires recycling diamine)
Substrate Cost Ideal for expensive/complex diaminesIdeal for cheap/volatile diamines
Scalability Excellent (>100g scale)Moderate (Volume limitations)

Core Protocol A: The Mono-Protonation Method (Recommended)

Based on the methodology established by Lee & Ha [1] and refined by Servín et al. [2].

Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Substrate: Symmetrical Diamine (10 mmol)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (10 mmol, 1.0 eq)

  • Acid Source:

    • Option A (Precise): Trimethylsilyl chloride (TMSCl) (10 mmol, 1.0 eq) in MeOH.

    • Option B (Standard): Aqueous HCl (1N or concentrated, titrated to 1.0 eq).

  • Solvent: Methanol (anhydrous preferred for TMSCl route).[2]

Step-by-Step Workflow
  • Solubilization: Dissolve diamine (10 mmol) in Methanol (50 mL) in a round-bottom flask. Cool to 0°C.[1][2][3]

  • Selective Deactivation (The Critical Step):

    • Via TMSCl: Add TMSCl (1.28 mL, 10 mmol) dropwise. TMSCl reacts with MeOH to generate anhydrous HCl in situ.

    • Via HCl: Add 1.0 equivalent of HCl slowly.

    • Observation: Stir for 20-30 minutes. Ensure the solution is homogeneous. If a precipitate (bis-salt) forms, add minimal water until dissolved.

  • Boc Addition:

    • Prepare a solution of Boc₂O (2.18 g, 10 mmol) in Methanol (10 mL).

    • Add this solution dropwise to the diamine mixture at 0°C over 15-30 minutes.

    • Causality: Slow addition prevents local excesses of Boc₂O, though the protonation "shield" makes this less critical than in neutral conditions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: TLC (ninhydrin stain) will show the disappearance of Boc₂O.

Diagram: Mechanistic Pathway

ReactionMechanism cluster_0 Equilibrium Phase cluster_1 Reaction Phase Diamine Diamine (H2N-R-NH2) MonoSalt Mono-Salt (H2N-R-NH3+) Diamine->MonoSalt Fast Acid 1.0 eq H+ Acid->MonoSalt BisSalt Bis-Salt (+H3N-R-NH3+) MonoSalt->BisSalt Slow (Repulsion) MonoBoc Mono-Boc Product (BocHN-R-NH3+) MonoSalt->MonoBoc Nucleophilic Attack BisSalt->MonoSalt Equilibrium Shift Boc2O Boc2O Boc2O->MonoBoc

Caption: Electronic differentiation strategy. 1.0 eq of Acid creates a statistical "sweet spot" where the Mono-Salt is the dominant nucleophile.

Core Protocol B: The Excess Diamine Method (Krapcho)

Best for inexpensive diamines (e.g., ethylenediamine, hexanediamine).

  • Setup: Dissolve Diamine (50-100 mmol, 5-10 equivalents ) in Dichloromethane (DCM) or Methanol (100 mL).

  • Addition: Dissolve Boc₂O (10 mmol, 1.0 eq) in DCM (20 mL).

  • Process: Add the Boc₂O solution to the vigorously stirred diamine solution very slowly (over 1-2 hours) at 0°C.

    • Why: The massive excess of diamine ensures that any Boc molecule entering the solution is statistically far more likely to encounter a free diamine than an already reacted mono-Boc amine [3].

  • Workup: Requires aggressive water washing to remove the 4-9 equivalents of unreacted diamine.

Purification: The "pH Swing" Extraction

This protocol replaces column chromatography. It relies on the amphoteric nature of the amines.

Objective: Isolate Mono-Boc (Basic/Lipophilic) from Bis-Boc (Neutral/Lipophilic) and Unreacted Diamine (Basic/Hydrophilic).

Protocol Steps:
  • Solvent Swap: If reaction was in MeOH, concentrate under vacuum to a residue. Redissolve in Water (50 mL).

  • Acidic Wash (Removal of Bis-Boc):

    • Ensure aqueous phase is pH 3-4 (The reaction from Protocol A is already acidic; for Protocol B, add dilute HCl).

    • Wash with Ethyl Acetate or Ether (3 x 30 mL).

    • Logic:

      • Bis-Boc: Neutral carbamate -> Partitions into Organic Layer (Discard).

      • Mono-Boc: Protonated Ammonium salt -> Stays in Aqueous Layer.

      • Diamine: Protonated Bis-ammonium salt -> Stays in Aqueous Layer.

  • Basification (Liberation of Mono-Boc):

    • Cool the aqueous layer to 0°C.[2]

    • Adjust pH to >12 using 4M NaOH. Solution may become cloudy (free base precipitating).

  • Extraction (Isolation of Product):

    • Extract immediately with Dichloromethane (DCM) (3 x 50 mL).

    • Logic:

      • Mono-Boc: Now a free base with a lipophilic Boc group -> Partitions into DCM.

      • Unreacted Diamine: Highly polar/water-soluble -> Stays in Aqueous Layer (mostly).

  • Finishing: Dry DCM layer over Na₂SO₄, filter, and concentrate.

Diagram: Workup Flowchart

WorkupFlow Crude Crude Mixture (MeOH/Water) Acidify Step 1: Acidify (pH ~3) Wash with Ether/EtOAc Crude->Acidify Sep1 Separation 1 Acidify->Sep1 Org1 Organic Phase Contains: Bis-Boc (Neutral) Sep1->Org1 Discard Aq1 Aqueous Phase Contains: Mono-Boc (H+) & Diamine (2H+) Sep1->Aq1 Keep Basify Step 2: Basify (pH >12) Extract with DCM Aq1->Basify Sep2 Separation 2 Basify->Sep2 Aq2 Aqueous Phase Contains: Unreacted Diamine Sep2->Aq2 Discard Org2 Organic Phase (DCM) Contains: Pure Mono-Boc Product Sep2->Org2 Isolate

Caption: Self-validating purification logic. The pH swing sequentially filters out neutral byproducts and highly polar starting materials.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<50%) Over-acidification during reactionEnsure pH is not <3 during reaction. The mono-protonated species must exist in equilibrium with some free amine for the reaction to proceed.
Bis-Boc Contamination Insufficient Acid or Fast AdditionIncrease acid to exactly 1.0 eq. Slow down Boc₂O addition. Ensure efficient stirring.
Emulsion during Workup Amphiphilic nature of Mono-BocUse Brine during the extraction steps. Filter the biphasic mixture through Celite if necessary.
Product in Aqueous Phase Mono-Boc is too polar (short chain)For diamines < C4 (e.g., ethylenediamine), saturate the aqueous phase with NaCl (salting out) before DCM extraction.

References

  • Lee, D. W., & Ha, H. J. (2007).[4] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. [4]

  • Servín, F. A., et al. (2017).[5][3][6] General Method for Selective Mono-Boc Protection of Diamines. Journal of the Mexican Chemical Society, 61(1), 23-29.

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-Protected Diamines.[1][2][7][5][8][3][6][9][10][11] N-tert-Butoxycarbonyl-α,ω-Alkanediamines from α,ω-Alkanediamines.[9] Synthetic Communications, 20(16), 2559–2564.

  • Pittelkow, M., et al. (2007). Mono Carbamate Protection of Aliphatic Diamines using Alkyl Phenyl Carbonates. Organic Syntheses, 84, 209.[12]

Sources

Troubleshooting & Optimization

Purification of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate from di-Boc byproduct

[1]

Case ID: PUR-BOC-002 Target Molecule: this compound (CAS: 213475-74-2) Primary Impurity: Di-Boc protected byproduct (Bis-carbamate species) Technique Focus: pH-Controlled Selective Extraction ("The pH Switch") & Chromatography[1]

Core Technical Analysis

The Chemical Challenge

The synthesis of mono-Boc protected diamines often yields a statistical mixture:

  • Unreacted Diamine: Highly polar, water-soluble.[1]

  • Target (Mono-Boc): Amphiphilic, contains free amine(s) (Basic).

  • Byproduct (Di-Boc): Lipophilic, lacks free amines (Non-basic or weakly basic).

Critical Distinction: The purification strategy relies entirely on the basicity difference between the Target and the Byproduct.

  • Target: Contains free

    
     group(s). Protonatable at pH < 9.[3]
    
  • Di-Boc Byproduct: If fully protected (e.g., no free amines), it is non-basic . It will not protonate significantly under mild acidic conditions and remains lipophilic.

The Solution: The "pH Switch" Protocol

This method utilizes the reversible protonation of the target amine to move it between aqueous and organic phases, effectively "washing away" the non-basic di-Boc impurity.[1]

Experimental Protocol: The "pH Switch" Extraction

Objective: Isolate pure Mono-Boc amine from a crude mixture containing Di-Boc and unreacted diamine without column chromatography.

Reagents Required[1][2][3][4][5][6][7]
  • Solvents: Dichloromethane (DCM) or Chloroform (

    
    ), Ethyl Acetate (
    
    
    ).
  • Aqueous Phase: 1M

    
     (or 
    
    
    Citric Acid), 2M
    
    
    (or
    
    
    ), Brine (Saturated
    
    
    ).
Step-by-Step Workflow
Phase 1: Acidic Wash (Removal of Di-Boc)[1]
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (

    
    ) .
    
    • Why EtOAc? It is excellent for solubilizing the lipophilic di-Boc impurity.[1]

  • Acidification: Extract the organic layer with 1M

    
      (3 
    
    
    volumes).
    • Mechanism:[4][5] The Target (Mono-Boc) protonates (

      
      ) and moves into the Aqueous Phase .
      
    • Fate of Impurity: The Di-Boc byproduct (non-basic) cannot protonate and remains in the Organic Phase .[1]

  • Separation:

    • Keep the Aqueous Layer (Contains Target).

    • Discard the Organic Layer (Contains Di-Boc).[1]

    • Optional: Wash the aqueous layer once with fresh EtOAc to ensure all Di-Boc is removed.[1]

Phase 2: Basification & Recovery (Isolation of Target)
  • pH Adjustment: Cool the aqueous layer on ice. Slowly add 2M

    
      until the pH reaches >12 .
    
    • Observation: The solution may become cloudy as the Mono-Boc amine deprotonates and becomes less water-soluble.[1]

  • Salting Out (Crucial): Add solid NaCl to the aqueous solution until saturation.

    • Why? Short-chain diamines (like propyl derivatives) are highly water-soluble.[1] Salting out decreases their water solubility, forcing them into the organic phase (The "Salting-out effect").

  • Extraction: Extract the basic aqueous layer with DCM (3

    
     volumes).[2]
    
    • Note: If solubility is an issue, use a mixture of

      
      :Isopropanol (9:1) .
      
  • Drying: Combine DCM extracts, dry over Anhydrous

    
    , filter, and concentrate
    
    • Result: Pure Mono-Boc amine as a colorless oil or low-melting solid.[1]

Decision Logic & Visualization

The following diagram illustrates the purification logic based on the chemical species present.

PurificationLogicStartCrude Reaction Mixture(Mono-Boc, Di-Boc, Diamine)Step1Dissolve in EtOAcAdd 1M HClStart->Step1Split1Phase SeparationStep1->Split1Org1Organic Phase(Contains Di-Boc)Split1->Org1Non-Basic SpeciesAq1Aqueous Phase (Acidic)(Contains Mono-Boc Salt + Diamine)Split1->Aq1Protonated AminesStep2Discard Organic PhaseOrg1->Step2Step3Basify Aqueous Phase (pH > 12)Saturate with NaClAq1->Step3Step4Extract with DCMStep3->Step4Split2Phase SeparationStep4->Split2Aq2Aqueous Phase(Contains Unreacted Diamine)Split2->Aq2Highly Polar SpeciesOrg2Organic Phase(Pure Mono-Boc Target)Split2->Org2Amphiphilic Target

Caption: Logical flow for the selective extraction of basic mono-protected amines from non-basic protected byproducts.

Solubility & Property Data

Understanding the physicochemical properties is vital for troubleshooting yield issues.

SpeciesState (Approx.)Basic CentersSolubility (Acidic pH 2)Solubility (Basic pH 12)
Target (Mono-Boc) Oil / Low melt solid1 or 2 (

)
Aqueous (High)Organic (High)
Impurity (Di-Boc) Solid / Oil0 (if fully protected)Organic (High)Organic (High)
Reactant (Diamine) Liquid2 (

)
Aqueous (High)Aqueous (Moderate)*

*Note: Unreacted short-chain diamines often remain in the aqueous phase even at high pH due to extreme polarity, aiding their separation from the Mono-Boc target.[1]

Troubleshooting Guide

Issue 1: Low Recovery of Target (Yield < 40%)

Cause: The Mono-Boc amine is too water-soluble and was not successfully extracted back into the organic phase during Step 6.[1] Solution:

  • Saturation: Ensure the aqueous phase is saturated with NaCl (undissolved salt should be visible).

  • Solvent Switch: DCM is good, but Chloroform:Isopropanol (3:1) is a much stronger solvent for polar amines. Use this for the basic extraction.

  • Continuous Extraction: For very hydrophilic amines, use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) overnight.[1]

Issue 2: Di-Boc Impurity Persists

Cause: The Di-Boc byproduct might have some basic character (e.g., if the "Di-Boc" is actually a triamine with 2 Bocs and 1 free amine), or the acidic wash was insufficient.[1] Solution:

  • Lower pH: Ensure the initial acid wash reaches pH 1-2.[1]

  • Chromatography: If the impurity is basic, extraction will fail. Use Flash Chromatography:

    • Stationary Phase: Silica Gel (neutralized).

    • Mobile Phase:

      
       (90:10:1). The ammonia is critical to prevent tailing of the amine.
      
Issue 3: Emulsion Formation

Cause: Amphiphilic nature of the Mono-Boc species acting as a surfactant.[1] Solution:

  • Filter: Pass the emulsion through a pad of Celite.

  • Time: Allow to stand for extended periods.

  • Brine: Add more brine to the aqueous layer to increase ionic strength.

Frequently Asked Questions (FAQs)

Q: Can I use Citric Acid instead of HCl? A: Yes. 10% Citric Acid is often preferred for Boc-chemistry because it is milder and avoids the risk of deprotecting the Boc group (which is acid-labile).[1] However, ensure the pH is low enough to fully protonate the amine.

Q: My product is not solidifying. Is it impure? A: Not necessarily. Many mono-Boc diamines (especially propyl derivatives like CAS 213475-74-2 and 75178-96-0) are viscous oils or low-melting solids at room temperature.[1] Check purity via NMR or TLC before assuming failure.

Q: What if my "Di-Boc" byproduct also has a free amine? A: This occurs if you started with a triamine (e.g., 1,2,3-triaminopropane).[1] In this case, the "pH Switch" will extract both the Target and the Byproduct. You must use Ion Exchange Chromatography (e.g., Dowex 50W) or Silica Chromatography with an ammoniated eluent to separate them based on polarity differences.

References

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1][6] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate.[1] Synthetic Communications, 20(16), 2559–2564. (Standard protocol for pH extraction logic).

  • ResearchGate. Selective Mono‐BOC Protection of Diamines. (2007).[4][7][8][9] Synthetic Communications. Available at: [Link] (Accessed via Search Result 1.16).

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link] (Accessed via Search Result 1.5).

Technical Support Center: Scale-Up Synthesis of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Document ID: TSC-BOC-DAP-002

Process Overview & Logic

The Challenge: Synthesizing tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (2-Boc-amino-1,3-diaminopropane) at scale presents a classic "polarity inversion" problem. You are starting with a hydrophilic core (Serinol) and passing through a lipophilic, energetic intermediate (Diazide) to return to a highly polar, water-soluble product.

The Solution: The most robust scale-up route avoids the non-selective protection of 1,2,3-triaminopropane. Instead, we utilize Serinol (2-amino-1,3-propanediol) as the chiral/achiral scaffold. This pathway ensures the central nitrogen is differentially protected before the flanking amines are installed.

Master Workflow Diagram

Serinol_Route Start Serinol (2-amino-1,3-propanediol) Step1 N-Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-Serinol (Crystalline Solid) Step1->Inter1 Yield >90% Step2 Activation (MsCl, TEA, <5°C) Inter1->Step2 Inter2 Bis-Mesylate (Thermally Unstable) Step2->Inter2 Exotherm Control Step3 Nucleophilic Sub. (NaN3, DMF, 60°C) Inter2->Step3 Inter3 Bis-Azide (ENERGETIC HAZARD) Step3->Inter3 Safety Critical Step4 Reduction (H2, Pd/C or Staudinger) Inter3->Step4 Product Target Diamine (Water Soluble Oil/Solid) Step4->Product Salt Formation

Caption: Figure 1. The Serinol-to-Diamine pathway minimizes regioisomer formation but requires strict hazard controls at the Bis-Azide stage.

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes reported by users during scale-up (10g to 100g+).

Phase I: N-Boc Protection & Activation

Context: Converting Serinol to N-Boc-Serinol, followed by Mesylation.

ParameterSpecificationFailure Consequence
Temperature (MsCl Addn) -10°C to 0°CBlackening of reaction; elimination to allyl species.
Base Stoichiometry 2.2 - 2.5 eq TEAIncomplete conversion (mono-mesylate) or HCl salt precipitation issues.
Water Content < 0.1% (Anhydrous)Hydrolysis of MsCl; generation of excess HCl gas.
Troubleshooting Q&A

Q1: "My mesylation reaction turned dark brown/black upon adding Methanesulfonyl Chloride (MsCl). Is the batch lost?"

  • Diagnosis: Thermal runaway. The reaction between MsCl and the alcohol/amine is highly exothermic. If the internal temperature spikes >10°C, elimination side reactions occur, polymerizing the backbone.

  • Corrective Action: You cannot reverse the color, but you can save the batch if NMR shows the product is intact. Treat with activated charcoal during workup.

  • Prevention: for >50g scales, dilute MsCl in DCM (1:1) and add via addition funnel over 2 hours, maintaining internal temp <0°C.

Q2: "I cannot get the N-Boc-Serinol to crystallize; it remains a sticky oil."

  • Diagnosis: Residual solvent or impurities.[1] N-Boc-serinol is very hygroscopic and soluble in organic solvents.

  • Protocol:

    • Evaporate solvent completely (high vacuum).

    • Dissolve the oil in a minimum amount of warm Ethyl Acetate.

    • Add Hexanes dropwise until cloudy.

    • Seed with a crystal (if available) or scratch the flask.[1] Cool to -20°C.

    • Self-Validating Check: 1H NMR should show a sharp singlet at ~1.44 ppm (Boc) and loss of broad OH signals after D2O shake.

Phase II: The Azide Displacement (Safety Critical)

Context: Displacement of the Bis-Mesylate with Sodium Azide (NaN3) to form the Bis-Azide.

WARNING: The intermediate tert-butyl N-(1,3-diazidopropan-2-yl)carbamate has a high nitrogen content. While the Boc group adds carbon mass (diluting the energy density), diazides are potential explosives.

Troubleshooting Q&A

Q3: "The reaction stalled at 80% conversion. Can I increase the temperature to 100°C to push it?"

  • Answer: ABSOLUTELY NOT.

  • Reasoning: Azides can decompose explosively at elevated temperatures. The onset of decomposition for many organic azides is ~110-120°C.

  • Solution: Add a phase transfer catalyst (e.g., TBAI - Tetrabutylammonium iodide, 5 mol%) to accelerate the reaction at 60-70°C.

  • Safety Rule: Never concentrate the diazide to dryness if the total mass >5g. Keep it in solution (telescoping) for the reduction step if possible.

Q4: "How do I monitor the reaction? TLC is messy."

  • Process Analytical Technology (PAT): Use FT-IR.

    • Start: Strong peaks for Sulfonate (S=O) at ~1350/1175 cm⁻¹.

    • End: Appearance of a massive, distinct Azide peak at ~2100 cm⁻¹ .

    • Completion: Disappearance of the S=O peaks.

Phase III: Reduction & Isolation

Context: Reducing the Bis-Azide to the Target Diamine.

Troubleshooting Q&A

Q5: "The hydrogenation (H2/Pd-C) stopped working after 1 hour. The azide peak is still there."

  • Diagnosis: Catalyst Poisoning. Traces of sulfur (from the mesylate step) or iodide (if TBAI was used) poison Palladium catalysts.

  • Fix:

    • Filter the catalyst.[2]

    • Wash the organic layer with aqueous AgNO3 (removes halides) or extensive bicarbonate washes (removes sulfur species).

    • Reload fresh Pd/C and restart.

  • Alternative: Use the Staudinger Reduction (PPh3 / H2O). It is chemically robust against sulfur traces, though it generates Triphenylphosphine oxide (TPPO) which is hard to remove.

Q6: "My product is stuck in the aqueous layer after workup. Extraction with DCM yields nothing."

  • Diagnosis: The product is a polar polyamine. At neutral/acidic pH, it is fully protonated and stays in water.

  • Isolation Protocol:

    • Basify the aqueous layer to pH >12 using NaOH (pellets or 50% solution).

    • Saturate the aqueous phase with NaCl (Salting out).

    • Extract with n-Butanol or Chloroform/Isopropanol (3:1) . DCM is often too non-polar.

    • Preferred Scale-Up Method: Do not extract. Lyophilize the aqueous layer (if salt-free reduction used) or isolate as a specific salt (e.g., Oxalate or HCl) by adding acid to the organic extract.

Analytical Reference Data

Use these values to validate your intermediate and final product.

CompoundKey 1H NMR Signals (CDCl3/D2O)Key IR Signals
N-Boc-Serinol

1.45 (s, 9H, Boc), 3.6-3.8 (m, 5H, Core)
3350 (OH), 1680 (C=O)
Bis-Mesylate

3.05 (s, 6H, Ms-CH3), 4.2-4.4 (m, 4H, CH2-OMs)
1350, 1175 (S=O)
Bis-Azide

3.4-3.6 (m, 4H, CH2-N3). Shift upfield from Ms.
2100 (N3 - Strong)
Target Diamine

2.6-2.8 (m, 4H, CH2-NH2), 3.5 (m, 1H, CH-NHBoc)
3300-3400 (NH2 broad)

References

  • BenchChem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block. (General carbamate handling and scale-up protocols).

  • MDPI.

    
     Mesylate 
    
    
    
    Azide
    
    
    Amine pathway).
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. (Standard procedures for selective Boc-protection and purification of polar amines).

  • ResearchGate. Safety of synthesizing 3-azidopropylamine. (Critical safety data regarding C/N ratios and azide handling at scale).

Disclaimer: This guide is for research purposes only. All scale-up activities involving azides must be reviewed by a qualified safety committee. Always conduct a Differential Scanning Calorimetry (DSC) test on azide intermediates before heating >50°C.

Sources

Minimizing aggregation in peptide synthesis using Boc strategy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your Boc synthesis has hit a "difficult sequence"—a hydrophobic or structured region (often rich in Ala, Val, Ile, or Gln) where the growing peptide chain has aggregated on the resin. This results in incomplete deprotection and sluggish coupling , leading to deletion sequences that are nearly impossible to purify.

In Boc chemistry, unlike Fmoc, we have a distinct advantage: the ability to use In Situ Neutralization . This guide prioritizes this "Gold Standard" protocol, followed by solvent engineering and backbone protection strategies.

Part 1: Diagnosis & Monitoring

Q: How do I definitively confirm aggregation is the cause of my low yield?

A: Do not rely solely on the Kaiser (ninhydrin) test. In aggregated regions, the N-terminus is buried in a beta-sheet lattice, often giving a false negative (colorless) result even when coupling has failed.

Recommended Diagnostic Workflow:

  • Quantitative Ninhydrin: If you suspect aggregation, perform a quantitative ninhydrin assay.[1] A drop in amine loading >10% between cycles indicates chain loss or aggregation.

  • The "Preview" Cleavage: This is the only fail-safe method.

    • Aliquot 5–10 mg of resin.

    • Perform a rapid HF cleavage (or TFMSA/TFA cleavage if equipment is limited).

    • Analyze via HPLC/MS.

    • Symptom: If you see a "ladder" of deletion sequences (n-1, n-2) starting at a specific hydrophobic run, you have aggregation.

Part 2: The Core Solution – In Situ Neutralization

Q: Why is "In Situ Neutralization" superior to standard neutralization?

A: Standard Boc protocols use a separate neutralization step (TFA removal


 DMF wash 

DIEA wash

Couple).
  • The Problem: Once the amine is neutralized (free base) without the activated amino acid present, the peptide chain has time to fold back on itself and form inter-chain hydrogen bonds (beta-sheets).

  • The Solution: In Situ Neutralization keeps the amine protonated (and thus solvated/repelled) until the exact moment the activated amino acid and base arrive. This kinetic competition favors acylation over aggregation.

Protocol: High-Efficiency In Situ Neutralization

Reference: Schnölzer, M., Alewood, P., & Kent, S. B. (1992).

StepOperationReagentTime
1Deprotection 100% TFA (Neat)2 x 1 min
2Flow Wash DMF (High flow rate)30 sec
3Coupling Boc-AA (0.5M) + HCTU (0.5M) + DIEA (1M) in DMF10–20 min
4Wash DMF1 min

Critical Note: The coupling mixture must be prepared immediately before addition. The high concentration (0.5M) drives the reaction kinetically.

Visualizing the Mechanism

InSituNeutralization cluster_standard Standard Protocol (Prone to Aggregation) cluster_insitu In Situ Neutralization (High Efficiency) S1 TFA Salt (Protonated/Solvated) S2 Neutralization Step (DIEA Wash) S1->S2 S3 Free Amine (Aggregates Rapidly) S2->S3 S4 Coupling Attempt (Sterically Hindered) S3->S4 I1 TFA Salt (Protonated/Solvated) I2 Simultaneous Addition: Activated AA + DIEA I1->I2 I3 Immediate Acylation (Outcompetes Folding) I2->I3

Figure 1: Comparison of Standard vs. In Situ Neutralization pathways. Note how the Standard path creates a window for aggregation (Red node).

Part 3: Chemical Engineering (Solvents & Salts)

Q: My sequence is still difficult. What solvent additives work for Boc?

A: If In Situ Neutralization is insufficient, you must disrupt the hydrogen bond network chemically.

Comparison of Additives:

AdditiveConcentrationMechanismRecommendation
DMSO 10–20% in DMFStrong H-bond acceptor; disrupts beta-sheets.Highly Recommended. Safe for Boc. Use in coupling step.
NMP 100% (Replace DMF)Higher polarity than DMF; better swelling for polystyrene.Standard Alternative. Use if DMF fails.
Chaotropic Salts 0.4M KSCN or LiClDisrupts water structure and H-bonding networks.[2]Aggressive. Wash resin with salt solution before coupling.[2][3]
TFE (Trifluoroethanol) VariableH-bond donor.Avoid in Coupling. Can interfere with activated esters. Use only for washes.

The "Magic Mixture" for Boc: While often cited for Fmoc, a variation works for Boc:

  • Composition: DCM / DMF / NMP (1:1:1)

  • Note: Ensure your resin swells adequately in this mixture (PAM resin swells well; MBHA varies).

Part 4: Structural Modification (Hmb Protection)

Q: Can I use Pseudoprolines in Boc chemistry?

A: Proceed with extreme caution. Standard pseudoprolines (oxazolidines) are acid-sensitive. While they are designed to cleave in TFA, the repetitive high-concentration TFA treatments in Boc deprotection can lead to premature ring opening or loss of the protecting group.

The Better Alternative: Hmb (2-hydroxy-4-methoxybenzyl) Hmb is a backbone protecting group that places a semi-permanent shield on the amide nitrogen, physically blocking hydrogen bonding.[4]

  • Stability: Stable to TFA (Boc deprotection cycles).

  • Cleavage: Removed by HF (Final cleavage).

  • Placement: Insert an Hmb-protected amino acid (e.g., Boc-Gly(Hmb)-OH) every 6–7 residues in a hydrophobic run.

Hmb Workflow Diagram:

HmbMechanism H1 Standard Peptide Backbone (H-Bond Donor) H2 Hmb-Protected Backbone (Steric Bulk + No H-Bond) H1->H2 Substitute Residue H3 Synthesis Continues (No Aggregation) H2->H3 H4 HF Cleavage H3->H4 H5 Native Peptide H4->H5 Hmb Removed

Figure 2: Hmb protection prevents beta-sheet formation by blocking the amide hydrogen.

Part 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Kaiser test is negative, but MS shows deletion. Aggregation masking the amine.Switch to In Situ Neutralization . Perform a "double couple" with DMSO.
Resin volume decreases visible during synthesis. Collapse of resin matrix due to aggregation.Wash with DCM (swells polystyrene) followed by 0.4M KSCN in DMF.
Coupling yield <99% after 20 mins. Steric hindrance or aggregation.Increase temperature to 50°C (Caution: Check for Aspartimide formation if Asp is present).
Deletion of sequence following a Gln/Asn. H-bonding from side chains.Use Trityl (Trt) protection for Gln/Asn (Xan is standard, but Trt is bulkier and reduces aggregation).

References

  • Schnölzer, M., Alewood, P., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[1][4][5][6][7][8] Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.[9]

  • Quibell, M., & Johnson, T. (1995). Difficult Peptides.[1][4][5][7][9][10] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Foundational text on Hmb and aggregation).

  • Hyde, C., Johnson, T., Owen, D., Quibell, M., & Sheppard, R. C. (1994). Some 'difficult sequences' made easy. A study of interchain association in solid-phase peptide synthesis. International Journal of Peptide and Protein Research.[9]

  • Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences.

Sources

Validation & Comparative

1H NMR spectrum analysis of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate via 1H NMR. It focuses on distinguishing this symmetric scaffold from its asymmetric regioisomers—a critical quality control step in the synthesis of peptidomimetics, PROTACs, and dendrimers.[1][2][3]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[2][3][4]

Executive Summary & Structural Context

This compound (also known as 2-Boc-amino-1,3-diaminopropane) is a


-symmetric diamine linker.[2][3][4] Its value lies in its ability to link two identical moieties symmetrically around a central protected nitrogen.[1][2][3][4]

The Analytical Challenge: During synthesis (typically from serinol or 1,3-diamino-2-propanol), acyl migration or non-selective protection can yield the asymmetric regioisomer (1-Boc-amino-2,3-diaminopropane).[2][3][4] Distinguishing the target symmetric product from the asymmetric impurity is the primary performance metric for this analysis.[1][2][3]

Structural Logic[2][3]
  • Target Molecule (Symmetric): The molecule possesses a plane of symmetry passing through the C2-N bond.[1][2][3] Consequently, the C1 and C3 methylene protons are chemically equivalent.[1][2][3]

  • Regioisomer (Asymmetric): The symmetry is broken.[1][2][3] C1, C2, and C3 are distinct environments, leading to complex multiplets and diastereotopic splitting.[1]

Experimental Protocol

To ensure reproducible data and observation of exchangeable protons (NH/NH2), the choice of solvent is critical.[1][2][3]

Method A: Sample Preparation (Recommended)[2][3]
  • Solvent: DMSO-d6 (99.9% D).

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Rationale: DMSO-d6 slows proton exchange, allowing the resolution of the carbamate -NH- doublet and the broad -NH2 signal.[2][3][4] It also prevents the overlap of the solvent residual peak with the critical methylene region (~2.7 ppm), which often occurs in CDCl3 (7.26 ppm) or D2O (4.79 ppm).[2][3]

Method B: Data Acquisition Parameters
  • Frequency: 400 MHz or higher (recommended for resolution of C2 multiplets).[1][2][3][4]

  • Temperature: 298 K.[1][2][3][4]

  • Pulse Sequence: Standard 1H ZG (30° pulse) with D1 relaxation delay

    
     2.0s to ensure accurate integration of the Boc singlet.
    

Spectral Data Analysis

The following data represents the theoretical consensus shifts for the pure compound in DMSO-d6.

Table 1: Chemical Shift Assignments (DMSO-d6)
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
Boc

1.38 - 1.42Singlet (s)9H-Sharp, intense singlet.[2][3][4]
NH2

1.50 - 2.50Broad (br s)4H-Variable shift; disappears on

shake.[1][2][3][4]
C1, C3

2.60 - 2.80Doublet (d) or dd4H~6.0Chemically equivalent due to symmetry.[1][2][3][4]
C2

3.35 - 3.55Multiplet (m)1H-Deshielded by urethane nitrogen.[2][3][4]
NH

6.60 - 6.90Doublet (d)1H~8.0Couples to C2-H. Visible in DMSO only.[1][2][3][4]
Diagram 1: Analytical Logic Flow

The following diagram illustrates the decision process for verifying the correct isomer based on spectral splitting patterns.

NMR_Logic Start Input: Raw 1H NMR Spectrum Check_Symmetry Check Methylene Region (2.6 - 3.0 ppm) Start->Check_Symmetry Sym_Pattern Pattern: Single Signal Set (Doublet or simple dd, 4H) Check_Symmetry->Sym_Pattern Equivalent Protons Asym_Pattern Pattern: Multiple Signal Sets (Complex multiplets, distinct CH2s) Check_Symmetry->Asym_Pattern Non-equivalent Check_NH Check Amide Region (6.5 - 7.0 ppm) Sym_Pattern->Check_NH Isomer Conclusion: Asymmetric Regioisomer (1-Boc-amino-2,3-diaminopropane) Asym_Pattern->Isomer Target Conclusion: Symmetric Target (2-Boc-amino-1,3-diaminopropane) Valid_NH Doublet (Couples to CH) Check_NH->Valid_NH Valid_NH->Target

Caption: Decision tree for distinguishing the symmetric target from asymmetric impurities based on methylene proton equivalence.

Comparative Performance Analysis

This section compares the spectral "performance" (resolution and diagnosability) of the target against its common alternatives.[1][2][3]

Comparison 1: Target vs. Asymmetric Regioisomer

The most common synthesis error is the migration of the Boc group or non-selective amination.[1][2][3]

FeatureTarget (Symmetric) Regioisomer (Asymmetric) Diagnostic Implication
Symmetry

(Plane of symmetry)

(No symmetry)
Key differentiator.
CH2 Signals 1 signal set (4H) at ~2.7 ppm.2 distinct sets (2H each) at different shifts.Target shows a clean doublet/dd; Isomer shows complex multiplets.[1][2][3][4]
Methine (CH) 1 signal (C2) at ~3.4 ppm.1 signal (C2) but with different coupling.[1][2][3]Less diagnostic than CH2s.[1][2][3][4]
Amide NH Simple Doublet.Doublet (but environment differs).[1][2][3][4]Similar appearance, not diagnostic.
Comparison 2: Solvent Effects (DMSO-d6 vs. CDCl3)

Choosing the correct solvent is vital for confirming the carbamate structure.[2][3]

SolventNH (Boc) Visibility NH2 (Free) Visibility Resolution Recommendation
DMSO-d6 Excellent. Sharp doublet.Good. Broad singlet.[1][2][3][4]High.Primary Choice. Essential for proving the Boc is on the Nitrogen (coupling).[1][2][3]
CDCl3 Poor. Often broad/invisible.[1][2][3][4]Poor. Often overlaps with water/grease.[1][2][3][4]Good for backbone.[1][2][3][4]Secondary. Use only if solubility in DMSO is poor.[1][2][3][4]
D2O None. Exchanges with D.None. Exchanges with D.High for CH/CH2.[1][2][3][4]Use only to simplify spectrum (remove NH/NH2) for integration checks.

Synthesis & Workflow Visualization

Understanding the origin of the sample aids in spectral interpretation.[1][2][3] The target is typically derived from Serinol (2-amino-1,3-propanediol).[3][4][5]

Synthesis_Workflow Serinol Start: Serinol (2-amino-1,3-propanediol) Step1 1. N-Boc Protection (Boc2O, NaOH) Serinol->Step1 Intermediate N-Boc-Serinol Step1->Intermediate Step2 2. OH Activation (MsCl or TsCl) Intermediate->Step2 Step3 3. Azidation (NaN3) Step2->Step3 Step4 4. Reduction (H2, Pd/C) Step3->Step4 Product Product: 2-Boc-amino-1,3-diaminopropane Step4->Product

Caption: Standard synthetic route from Serinol. Note that incomplete reduction or migration can lead to impurities detectable by NMR.[1][2][3][4]

References

  • Chemical Shifts & Solvent Effects

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] Link[2][3]

  • Synthesis of Diaminopropanols

    • D’Agostino, S., et al. (2020).[1][2][3] 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters.[4][6] Molecules, 25(6), 1304.[1][2][3] Link[2][3]

  • Serinol Scaffold Chemistry

    • BenchChem. (2025).[1][2][3][4][7] The Versatile Role of tert-Butyl (3-aminopropyl)carbamate (and related isomers). Link[2][3]

  • Spectral Database

    • National Institute of Advanced Industrial Science and Technology (AIST).[1][2][3][4] Spectral Database for Organic Compounds (SDBS).[1][2][3][4] Link[2][3]

Sources

Alternative reagents to di-tert-butyl dicarbonate for Boc protection

Beyond : A Technical Guide to Alternative Boc-Protection Reagents

Executive Summary

For decades, di-tert-butyl dicarbonate (




This guide evaluates three high-performance alternatives—Boc-ON , N-Boc-Benzotriazole , and tert-Butyl Phenyl Carbonate . These reagents are selected not merely as substitutes, but as superior tools for specific synthetic challenges, offering enhanced stability, crystallinity, and orthogonality.

The Baseline: Why Switch from ?

To understand the alternatives, we must first quantify the limitations of the incumbent.

  • Thermal Instability:

    
     requires warm water baths to liquefy for transfer, yet decomposes rapidly above 
    
    
    .
  • Safety: The evolution of

    
     gas renders sealed-vessel scale-ups hazardous.
    
  • Lack of Selectivity: In substrates containing both hydroxyl and amino groups,

    
     often requires careful pH control to prevent O-carbonylation.
    

Alternative I: Boc-ON (The Selectivity Specialist)

Reagent: 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile Best For: Chemoselective protection of amines in the presence of alcohols; precise stoichiometry.

Technical Analysis

Boc-ON is a crystalline solid (mp


chemoselectivity
Experimental Protocol: Chemoselective Amine Protection

Context: Protection of an amino acid (e.g., L-Phenylalanine) without affecting side-chain functionality.

Materials:

  • Substrate: L-Phenylalanine (10 mmol)

  • Reagent: Boc-ON (11 mmol, 1.1 equiv)

  • Base: Triethylamine (

    
    ) (15 mmol)
    
  • Solvent: 1,4-Dioxane/Water (1:1 v/v, 20 mL)

Step-by-Step Workflow:

  • Solubilization: Dissolve the amino acid in the Dioxane/Water mixture. Add

    
     to ensure the amine is deprotonated and nucleophilic.
    
  • Addition: Add Boc-ON in a single portion. The reaction is homogenous.

  • Reaction: Stir at

    
     for 4–12 hours.
    
    • Self-Validation: Monitor TLC.[1][2][3] The disappearance of the UV-active Boc-ON spot and the appearance of the highly polar oxime byproduct indicates progress.

  • Workup (Critical Step):

    • Dilute with water (30 mL) and ethyl acetate (50 mL).

    • Byproduct Removal: The byproduct, 2-hydroxyimino-2-phenylacetonitrile, is soluble in organic solvents.[4] Wash the organic layer with 5% NaOH or saturated

      
      . The oxime byproduct will partition into the organic phase (or be washed out depending on pH), but for amino acids, the product is in the aqueous phase (as the carboxylate).
      
    • Extraction: Acidify the aqueous layer (citric acid to pH 3) and extract the N-Boc amino acid into ethyl acetate.

  • Isolation: Dry over

    
     and concentrate.
    

Alternative II: N-Boc-Benzotriazole (The Acyl Transfer Specialist)

Reagent: 1-(tert-Butoxycarbonyl)benzotriazole (Boc-Bt) Best For: Sterically hindered amines and "one-pot" peptide coupling.

Technical Analysis

Developed by the Katritzky group, Boc-Bt utilizes benzotriazole (Bt) as a leaving group. Bt is a superior leaving group compared to the tert-butyl carbonate generated by

Experimental Protocol: Protection of Secondary Amines

Materials:

  • Substrate: N-Methylbenzylamine (10 mmol)

  • Reagent: Boc-Bt (10 mmol)

  • Solvent: DMSO or DMF (anhydrous)

  • Catalyst: None required (Heat to

    
     if sluggish)
    

Step-by-Step Workflow:

  • Setup: Dissolve amine and Boc-Bt in DMSO (concentration ~0.5 M).

  • Reaction: Stir at room temperature.

    • Causality: The benzotriazole moiety acts as an electron-withdrawing group, activating the carbonyl. Upon attack by the amine, benzotriazole is displaced.

  • Workup:

    • Pour the reaction mixture into ice water.

    • If the product is solid, filter it.[3]

    • If liquid, extract with diethyl ether.

    • Purification: Wash the ether layer with 10% aqueous

      
      . The released benzotriazole is deprotonated and washes into the aqueous layer, leaving the pure Boc-amine in the organic phase.
      

Alternative III: tert-Butyl Phenyl Carbonate (The Safety Specialist)

Reagent: tert-Butyl phenyl carbonate (Boc-OPh) Best For: Large-scale industrial processes requiring high thermal stability; avoiding gas evolution.

Technical Analysis

Boc-OPh is significantly less reactive than

Experimental Protocol: Selective Mono-protection of Diamines

Materials:

  • Substrate: 1,6-Hexanediamine (10 mmol)

  • Reagent: Boc-OPh (10 mmol)

  • Solvent: Ethanol (reflux)

Step-by-Step Workflow:

  • Mixture: Combine diamine and Boc-OPh in ethanol.

  • Thermal Activation: Heat to reflux (

    
    ).
    
    • Note: At room temperature, this reaction is negligible. The heat provides the activation energy required to displace the phenoxide.

  • Completion: Reflux for 24 hours.

  • Workup: Evaporate ethanol. The byproduct is phenol.

    • Dissolve residue in ether.

    • Wash with 1M NaOH to remove phenol (formation of sodium phenoxide).

    • Concentrate organic layer to yield mono-Boc diamine.

Comparative Analysis & Decision Logic

Performance Metrics
Feature

Boc-ONBoc-BtBoc-OPh
Physical State Low-melting solid (

)
Crystalline Solid (

)
Crystalline Solid (

)
Liquid/Low melt
Reactivity HighModerate (Selective)HighLow (Requires Heat)
Atom Economy 43% (Poor)~35% (Poor)~45% (Moderate)~50% (Moderate)
Byproducts

(Gas), t-BuOH
Oxime (Solid/Org Soluble)Benzotriazole (Water Soluble)Phenol (Acidic)
Safety Pressure buildup riskStableStableVery Stable
Cost LowHighModerate (Can be made)Moderate
Decision Matrix

Use the following logic flow to select the correct reagent for your specific constraint.

BocSelectionStartStart: Select Boc ReagentIsStandardIs standard Boc2O problematic?Start->IsStandardProblemTypeIdentify Primary ConstraintIsStandard->ProblemTypeYesBoc2OUse Boc2O(Standard Protocol)IsStandard->Boc2ONoHandlingHandling/Weighing(Need Solid)ProblemType->HandlingSolids preferredSelectivityChemoselectivity(Amine vs OH)ProblemType->SelectivityComplex SubstrateSafetySafety/Stability(No Gas/Heat)ProblemType->SafetyScale-up/SafetyBocBtUse Boc-Bt(Reactive, Easy Workup)Handling->BocBtBocONUse Boc-ON(Crystalline, Selective)Selectivity->BocONBocOPhUse Boc-OPh(Thermally Stable)Safety->BocOPh

Figure 1: Decision matrix for selecting the optimal Boc-protection reagent based on experimental constraints.

Mechanistic Pathway (Boc-ON)

The following diagram illustrates the specific pathway for Boc-ON, highlighting the oxime displacement.

BocMechanismAmineNucleophile(R-NH2)TSTetrahedralIntermediateAmine->TSAttackReagentBoc-ON(Electrophile)Reagent->TSProductN-Boc Amine(Carbamate)TS->ProductCollapseByproductOxime(Leaving Group)TS->ByproductElimination

Figure 2: Mechanistic pathway of amine protection using Boc-ON. The stability of the oxime leaving group drives the reaction forward.

References

  • Itoh, M., Hagiwara, D., & Kamiya, T. (1975). A New Reagent for tert-Butoxycarbonylation: 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile.[5] Tetrahedron Letters, 16(49), 4393–4394.

  • Katritzky, A. R., et al. (2004). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 69(1), 8–10.

  • Castro, V., et al. (2006). tert-Butyl Phenyl Carbonate: A Substitute for Di-tert-butyl Dicarbonate. Organic Syntheses, 83, 103.

  • Lundt, B. F., et al. (1978). Removal of tert-Butyl and tert-Butoxycarbonyl protecting groups. International Journal of Peptide and Protein Research, 12(5), 258–268.

(Note: While Boc-Azide is historically cited, it is excluded from the recommendation list due to severe explosion hazards reported in: Chemical & Engineering News, 54(32), 4 (1976).)

Efficacy of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate vs other linkers in drug conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker

In the architecture of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the linker is not merely a chemical bridge; it is the central nervous system of the construct, dictating the stability, pharmacokinetics, and ultimate efficacy of the entire molecule.[][2] An ADC's success hinges on its ability to remain intact in systemic circulation to minimize off-target toxicity, while ensuring the potent cytotoxic payload is released efficiently upon reaching the target site.[3][4] The choice of linker chemistry, therefore, represents a critical decision point in ADC design, balancing the delicate equilibrium between safety and potency.[3]

This guide provides an in-depth comparison of major linker classes used in modern drug conjugation. We will delve into their mechanisms of action, comparative performance data, and the strategic rationale behind their selection. While we will analyze established technologies like protease-cleavable, pH-sensitive, and non-cleavable linkers, we will also frame this discussion around the properties of specific chemical scaffolds, including an analysis of the potential utility of diamine-based structures like Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate.

Understanding the Landscape: Cleavable vs. Non-Cleavable Linkers

ADC linkers are broadly categorized into two main types based on their payload release mechanism: cleavable and non-cleavable.[2][3][] The selection between these two fundamentally different strategies is dictated by the target antigen, the tumor microenvironment, and the nature of the payload itself.[]

  • Non-Cleavable Linkers: These linkers create a highly stable bond between the antibody and the payload.[3] Drug release is not dependent on a specific chemical or enzymatic trigger but occurs only after the entire ADC is internalized by the target cell and the antibody component is completely degraded by lysosomal proteases.[3][6] This results in the release of the payload still attached to the linker and a single amino acid residue.

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are labile to specific conditions prevalent within the target cell or tumor microenvironment.[7] This controlled release allows the payload to detach from the antibody in its native, unmodified form. The ability of the released, often membrane-permeable drug to diffuse out of the target cell and kill neighboring antigen-negative tumor cells is known as the "bystander effect," a key advantage of many cleavable linker systems.[7][8][9]

ADC_Internalization_and_Release cluster_0 Systemic Circulation (pH ~7.4) cluster_1 Target Tumor Cell cluster_2 Payload Release Mechanisms ADC ADC in Bloodstream Binding 1. ADC Binds to Surface Antigen ADC->Binding Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavable Cleavable Linker (Enzyme, pH, Redox) Lysosome->Cleavable Trigger NonCleavable Non-Cleavable Linker (Antibody Degradation) Lysosome->NonCleavable Proteolysis Payload_C Released Payload (Bystander Effect Possible) Cleavable->Payload_C Payload_NC Released Payload-Linker-AA (No Bystander Effect) NonCleavable->Payload_NC Experimental_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Evaluation Conjugation 1. ADC Conjugation (Antibody + Linker-Payload) Characterization 2. Biophysical Characterization (e.g., DAR, Aggregation) Conjugation->Characterization Stability 3. Plasma Stability Assay (Measure DAR loss over time) Characterization->Stability Cytotoxicity 4. In Vitro Cytotoxicity Assay (Determine IC50 on cell lines) Stability->Cytotoxicity PK 5. Pharmacokinetic (PK) Study (Animal Models) Cytotoxicity->PK Efficacy 6. In Vivo Efficacy Study (Tumor Xenograft Models) PK->Efficacy

Caption: A streamlined workflow for evaluating ADC linker efficacy.

Protocol 1: ADC Plasma Stability Assay

This assay is critical for determining a linker's stability in a biologically relevant matrix and predicting its in vivo behavior. [4][10][11] Objective: To quantify the change in Drug-to-Antibody Ratio (DAR) and the release of free payload from an ADC over time in plasma from various species (e.g., human, mouse). [10] Methodology:

  • Preparation: Dilute the test ADC to a final concentration (e.g., 50-100 µg/mL) in fresh, anti-coagulated plasma (e.g., from human, mouse, rat). [10]Prepare a parallel control in a neutral buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots from each sample and immediately freeze them at -80°C to quench any reaction. [10]4. Sample Analysis:

    • The primary method for analysis is Liquid Chromatography-Mass Spectrometry (LC-MS). [4][10] * For DAR analysis, Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP) LC-MS can be used to separate antibody species with different numbers of conjugated drugs.

    • For free payload analysis, plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant is analyzed by LC-MS/MS to quantify the released drug.

  • Data Interpretation: Plot the average DAR versus time. A stable linker will show minimal DAR loss over the incubation period (e.g., >90% of initial DAR remaining after 7 days). [12]

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of an ADC against cancer cells that express the target antigen and its specificity by testing against antigen-negative cells. [9][13] Objective: To measure the dose-dependent cell-killing ability of an ADC.

Methodology:

  • Cell Plating: Seed two types of cell lines into 96-well plates: an antigen-positive target cell line and an antigen-negative control cell line. Allow cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the test ADC, a relevant isotype control ADC, the naked antibody, and the free payload drug.

  • Incubation: Add the diluted compounds to the appropriate wells and incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours). [14]4. Viability Assessment: Measure cell viability using a suitable method, such as a tetrazolium reduction assay (e.g., MTT) or a resazurin-based assay (e.g., CellTiter-Blue). [9]These assays measure the metabolic activity of living cells.

  • Data Analysis:

    • Normalize the data to untreated control wells (100% viability) and wells with a cell-killing agent (0% viability).

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). [15]6. Self-Validation:

    • A potent ADC should have a low nanomolar or picomolar IC50 on antigen-positive cells. [15] * The IC50 on antigen-negative cells should be significantly higher, demonstrating target specificity. [14] * The isotype control ADC should show no significant toxicity, confirming that the killing effect is antigen-dependent.

    • The free payload will be toxic to both cell lines, serving as a positive control for cytotoxicity. [14]

Conclusion

The linker is a pivotal component of an ADC that dictates its therapeutic index. Non-cleavable linkers like SMCC offer maximum stability at the cost of the bystander effect, making them ideal for homogenous, highly-expressed targets. [8][16]Cleavable linkers, dominated by the protease-sensitive Val-Cit system, provide potent bystander killing but require careful design to avoid premature cleavage and off-target toxicities. [3][8]Older technologies like hydrazones have been largely superseded due to stability issues, while disulfide linkers offer a redox-sensitive release mechanism with tunable properties. [17]The continuous evolution of linker chemistry, including the exploration of novel scaffolds to enhance properties like hydrophilicity, will undoubtedly lead to the development of safer and more effective ADCs for a wider range of cancers.

References

  • What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? - BOC Sciences. (n.d.). BOC Sciences.
  • In Vivo Stability of Maleimide-Based Linkers: A Comparative Guide for ADC Development - Benchchem. (n.d.). Benchchem.
  • A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK. (2026, January 30). WuXi AppTec DMPK.
  • How ADC Linkers Work: Controlling Stability & Drug Release - BOC Sciences. (2025, October 24). BOC Sciences.
  • Maleimide Linkers in Antibody-Drug Conjugates - BOC Sciences. (n.d.). BOC Sciences.
  • Click Chemistry in Antibody Drug Conjugates - BOC Sciences. (n.d.). BOC Sciences.
  • Val-Cit Linkers in Antibody-Drug Conjugates - BOC Sciences. (n.d.). BOC Sciences.
  • Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix. (2021, July 26). ProteoGenix.
  • Disulfide Linkers in Antibody-Drug Conjugates - BOC Sciences. (n.d.). BOC Sciences.
  • Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC. (n.d.).
  • ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs. (n.d.).
  • Click Chemistry Conjugations - PMC. (n.d.).
  • Cleavable vs. Non-Cleavable Linkers - BroadPharm. (2021, July 21). BroadPharm.
  • ADC Plasma Stability Assay - iQ Biosciences. (n.d.). iQ Biosciences.
  • Maleimide-based linkers in FDA-approved ADCs; (A) MC linker used in... - ResearchGate. (n.d.).
  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - ACS Publications. (2025, December 1).
  • Linkers for ADCs - NJ Bio, Inc. (n.d.). NJ Bio, Inc.
  • Current ADC Linker Chemistry - PMC - NIH. (n.d.).
  • Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC. (2016, April 14).
  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release | ACS Omega - ACS Publications. (2017, August 3).
  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug
  • Direct Cytotoxicity Assay - iQ Biosciences. (n.d.). iQ Biosciences.
  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC - NIH. (2021, August 27).
  • The Role of the SMCC Linker in Antibody-Drug Conjugates: A Technical Guide - Benchchem. (n.d.). Benchchem.
  • Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC. (2022, February 11).
  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. (2024, May 2). NJ Bio, Inc.
  • Peptides in Antibody & Peptide Drug Conjugates - Drug Development and Delivery. (2014, July 7). Drug Development and Delivery.
  • Chemical Stability of Antibody Drug Conjugates - Creative Proteomics. (n.d.).
  • Chapter 8: Click-cleavable ADC Linkers - Books - The Royal Society of Chemistry. (2021, December 22). Royal Society of Chemistry.
  • Chapter 3: Linker Design and Impact on ADC Properties - Books - The Royal Society of Chemistry. (2021, December 22). Royal Society of Chemistry.
  • Functional Cytotoxicity Assessment - Eurofins Discovery. (n.d.). Eurofins Discovery.
  • ADCs Linker/Click Chemistry compound Antibody-drug conjug
  • Antibody drug-conjugates (ADCs)
  • SMCC crosslinker | CAS#64987-85-5 | heterobifunctional protein crosslinker | MedKoo. (n.d.). MedKoo Biosciences.
  • Antibody-drug conjugates: recent advances in conjugation and linker chemistries | Protein & Cell | Oxford Academic. (2016, October 14). Oxford University Press.
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. (n.d.).
  • Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. (2025, December 4).
  • Key Factors in ADC Linker Chemistry: Enhancing Drug Efficacy - Precise PEG. (n.d.). Precise PEG.
  • Acid-labile Linkers | Chemical Linkers in Antibody–Drug Conjugates (ADCs) - Books. (2021, December 22). Royal Society of Chemistry.
  • Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC. (2018, June 28).
  • An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC. (n.d.).
  • Peptide Linkers - Creative Biolabs. (n.d.).
  • Structure of an antibody drug conjugate (ADC) Kadcyla s. SMCC linker... | Download Scientific Diagram - ResearchGate. (n.d.).
  • SMCC and SMCC Plus™ Protein Crosslinkers - AAT Bioquest. (2025, October 13).
  • SMCC | ADC Linker - MedchemExpress.com. (n.d.). MedChemExpress.

Sources

A Senior Application Scientist's Guide to Orthogonal Protection Strategies with Boc-Protected Diamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Orthogonal Protection

In the landscape of modern drug discovery and peptide chemistry, diamines are indispensable building blocks. Their dual nucleophilic centers are key to constructing complex molecular architectures, from constrained cyclic peptides to sophisticated linkers in antibody-drug conjugates (ADCs). However, the presence of two reactive amine groups presents a significant synthetic challenge: how to selectively functionalize one amine while the other remains inert. The solution lies in an orthogonal protection strategy , a cornerstone of modern organic synthesis.[1][2]

Orthogonality, in this context, refers to the use of multiple protecting groups that can be removed under distinct, non-interfering chemical conditions.[3][4] This allows for the precise, stepwise manipulation of a molecule, ensuring that each synthetic transformation occurs only at the desired location.[3] This guide provides an in-depth comparison of orthogonal strategies centered around the widely used tert-Butoxycarbonyl (Boc) group for the protection of one of the amino functions in a diamine. We will explore the causality behind experimental choices, compare common orthogonal partners, and provide field-proven protocols to empower researchers in their synthetic endeavors.

The Central Role of the Boc Group

The Boc group is one of the most common protecting groups for amines, and for good reason.[5] It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and is exceptionally stable under a wide range of conditions, including basic, nucleophilic, and reductive environments.[5][6] Its key feature, however, is its lability under acidic conditions, which forms the basis of its utility in orthogonal schemes.[6][7]

The mechanism of deprotection is initiated by protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[5][8] This cation can be scavenged to prevent unwanted side reactions, such as the alkylation of sensitive residues.[9][10]

A Comparative Analysis of Orthogonal Partners for Boc

The success of any synthesis involving a Boc-protected diamine hinges on the selection of a suitable, orthogonal protecting group for the second amine. The choice is dictated by the overall synthetic strategy and the stability of the substrate to various reaction conditions.[3] Below, we compare the three most prevalent orthogonal partners.

The Fmoc Group: The Base-Labile Workhorse

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the most common orthogonal partner to Boc, forming the foundation of the widely adopted Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[2][7][]

  • Cleavage Condition: The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3][7]

  • Mechanism & Causality: The key to its base-lability is the acidity of the proton at the C9 position of the fluorene ring.[12] A base abstracts this proton, leading to a β-elimination that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF).[12][13] The DBF byproduct must be scavenged by the amine base (e.g., piperidine) to prevent it from reacting with the newly deprotected amine.[14]

  • Orthogonality: The Boc and Fmoc groups are perfectly orthogonal; the acidic conditions required to cleave Boc leave Fmoc untouched, while the basic conditions for Fmoc removal do not affect the Boc group.[6]

The Cbz (or Z) Group: The Classic Reductively-Cleaved Group

The Carboxybenzyl (Cbz or Z) group, a classic in peptide chemistry, offers a different deprotection mechanism, making it an excellent orthogonal choice.[7][15]

  • Cleavage Condition: Cbz is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas over a palladium-on-carbon catalyst).[3][7][16] Transfer hydrogenolysis provides a safer alternative to flammable hydrogen gas.[16]

  • Mechanism & Causality: The reaction proceeds via the reductive cleavage of the benzylic C-O bond, producing the free amine, carbon dioxide, and toluene as a benign byproduct.[16][17]

  • Orthogonality: Cbz is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, making it a highly versatile and orthogonal protecting group.[17] It is particularly valuable in solution-phase synthesis or when the substrate contains functional groups sensitive to strong acids or bases.[7]

The Alloc Group: The Transition-Metal-Mediated Specialist

The Allyloxycarbonyl (Alloc) group introduces a third dimension of orthogonality, relying on a completely different cleavage mechanism.[18]

  • Cleavage Condition: The Alloc group is selectively removed under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (PhSiH₃).[18]

  • Mechanism & Causality: The deprotection occurs via a palladium-catalyzed process known as the Tsuji-Trost reaction.[18] The Pd(0) catalyst coordinates to the allyl group, which is then attacked by a nucleophilic scavenger, leading to the release of the free amine.

  • Orthogonality: Alloc is stable to both the acidic cleavage of Boc and the basic cleavage of Fmoc, making it an ideal choice for the synthesis of highly complex molecules where other deprotection conditions might cause side reactions.[18] It is frequently used for on-resin, site-specific modifications such as the formation of cyclic peptides.[18]

Data Presentation: At-a-Glance Comparison of Protecting Groups

The table below summarizes the key characteristics of the discussed orthogonal partners to the Boc group, providing a clear basis for strategic selection.

CharacteristicBoc (tert-Butoxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl) Cbz (Carboxybenzyl) Alloc (Allyloxycarbonyl)
Structure

Cleavage Reagents Strong Acid (TFA, HCl)[5][7]Base (e.g., 20% Piperidine/DMF)[3][7]H₂/Pd-C, Transfer Hydrogenolysis[3][16]Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃)[18]
Stability Stable to base, hydrogenolysis, nucleophiles.[5][6]Stable to acid, hydrogenolysis.[19]Stable to mild acid and base.[3]Stable to acid and base.[18]
Key Byproducts Isobutylene, CO₂[5]Dibenzofulvene (DBF), CO₂[12]Toluene, CO₂[16]Allyl-scavenger adduct, CO₂
Primary Use Case Acid-labile protection in SPPS and solution phase.[7]Base-labile Nα-protection in SPPS.[2][7]Solution-phase synthesis; stable to acid/base.[7]Orthogonal side-chain protection for on-resin modifications.[18]

Visualization of Orthogonal Strategies

The ability to selectively cleave one protecting group in the presence of others is the essence of an orthogonal strategy.

G cluster_0 Orthogonally Protected Diamine cluster_1 Selective Deprotection Pathways cluster_2 Resulting Mono-Protected Intermediates Start H₂N-(CH₂)n-NH₂ + Boc₂O + PG-X -> Boc-HN-(CH₂)n-NH-PG Boc_Cleavage Boc-HN-(CH₂)n-NH-PG PG_Cleavage Boc-HN-(CH₂)n-NH-PG Free_Amine_1 H₂N-(CH₂)n-NH-PG Boc_Cleavage->Free_Amine_1  Acid (TFA)   Free_Amine_2 Boc-HN-(CH₂)n-NH₂ PG_Cleavage->Free_Amine_2  Reagent X (Base, H₂, or Pd(0))  

Caption: Orthogonal deprotection of a diamine.

Decision Workflow for Protecting Group Selection

Choosing the correct orthogonal partner for Boc is a critical decision driven by the chemistry of the substrate and the overall synthetic goal.

G start Start: Need to protect a diamine with Boc q1 Is the final product or intermediate sensitive to strong acid? start->q1 q2 Is the substrate sensitive to base (e.g., piperidine)? q1->q2 No reconsider Re-evaluate Boc as the primary protecting group or use Alloc. q1->reconsider Yes q3 Does the substrate contain reducible groups (alkenes, alkynes, nitro groups)? q2->q3 No cbz Use Cbz (Hydrogenolysis) q2->cbz Yes q4 Is on-resin, site-specific modification required? q3->q4 Yes fmoc Use Fmoc (Base-Labile) q3->fmoc No q4->fmoc No alloc Use Alloc (Pd(0) Cleavage) q4->alloc Yes

Caption: Decision matrix for selecting an orthogonal partner.

Experimental Protocols

The following protocols are self-validating systems designed for robustness and clarity. Researchers should always monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Selective Boc Deprotection (from a Boc/Fmoc-diamine)

This protocol details the removal of the acid-labile Boc group while leaving the base-labile Fmoc group intact.

  • Materials:

    • Boc/Fmoc-protected diamine (1.0 equiv)

    • 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the Boc/Fmoc-protected diamine in a minimal amount of anhydrous DCM in a round-bottom flask.

    • Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents) dropwise at room temperature.[20]

    • Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours.[5] Monitor progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous NaHCO₃ to neutralize the acid and liberate the free amine from its hydrochloride salt.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the mono-Fmoc-protected diamine.[5]

Protocol 2: Selective Fmoc Deprotection (from a Boc/Fmoc-diamine)

This protocol describes the removal of the base-labile Fmoc group in the presence of the acid-labile Boc group.

  • Materials:

    • Boc/Fmoc-protected diamine (1.0 equiv)

    • 20% Piperidine in N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine

  • Procedure:

    • Dissolve the Boc/Fmoc-protected diamine in the 20% piperidine/DMF solution (approx. 10 mL per gram of substrate).

    • Stir the reaction mixture at room temperature. Deprotection is usually rapid, often completing within 30 minutes. Monitor by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer extensively with deionized water (3-5 times) to remove DMF and piperidine.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, the mono-Boc-protected diamine, can be further purified by flash column chromatography if necessary.

Protocol 3: Selective Cbz Deprotection (from a Boc/Cbz-diamine)

This protocol details the hydrogenolysis of the Cbz group, leaving the Boc group unaffected.

  • Materials:

    • Boc/Cbz-protected diamine (1.0 equiv)

    • 10% Palladium on carbon (Pd/C), 5-10 mol%

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • Dissolve the Boc/Cbz-protected diamine in methanol or ethanol in a flask suitable for hydrogenation.[16]

    • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

    • Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., a balloon) at room temperature.[16]

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

    • Upon completion, carefully purge the reaction vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. Caution: Do not allow the catalyst on the Celite pad to dry in the air; quench with water before disposal.[16]

    • Concentrate the filtrate under reduced pressure to yield the crude mono-Boc-protected diamine.

Conclusion

The strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex molecules containing diamine scaffolds. The acid-labile Boc group, when paired with a base-labile (Fmoc), reductively-cleaved (Cbz), or transition-metal-cleaved (Alloc) partner, provides chemists with a powerful and versatile toolkit. The choice of strategy is not arbitrary; it is a calculated decision based on the chemical sensitivities of the substrate, the desired reaction sequence, and the ultimate synthetic goal. By understanding the mechanisms, advantages, and limitations of each protecting group, researchers can design and execute elegant and efficient synthetic routes, accelerating the pace of innovation in drug development and materials science.

References

  • A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. Benchchem.
  • Experimental procedure for deprotection of Boc-protected amines. Benchchem.
  • Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.
  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • An In-depth Technical Guide to Orthogonal Protection Str
  • Amino Acid-Protecting Groups.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
  • Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • Protecting Groups for Amines: Carbam
  • Application Notes and Protocols: Cleavage of the Cbz Group
  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Application Notes and Protocols: Selective Deprotection of Fmoc-D-Glu(OAll)-OH in Peptide Synthesis. Benchchem.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Methods for Removing the Fmoc Group. Humana Press.
  • Selective Mono‐BOC Protection of Diamines.

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Technical Guide: Purity Analysis of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: HPLC-CAD/ELSD vs. Derivatized GC-MS

Executive Summary & Molecule Profile

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS: 213475-74-2) is a critical symmetric linker used in the synthesis of PROTACs and peptidomimetics. Its structure features a central secondary amine protected by a tert-butoxycarbonyl (Boc) group, flanked by two primary amines.

The Analytical Challenge: This molecule presents a "perfect storm" for standard analytical workflows:

  • Lack of Chromophore: The Boc group has negligible UV absorption above 210 nm, and the aliphatic backbone is UV-transparent. Standard HPLC-UV (254 nm) is useless.

  • High Polarity: Two primary amines create strong interactions with silanols, leading to severe peak tailing in both HPLC and GC.

  • Thermal Lability: The Boc group is susceptible to thermal degradation (isobutylene loss) in hot GC injection ports.

The Verdict:

  • For Routine Purity (QC): HPLC-CAD (Charged Aerosol Detection) or HPLC-ELSD is the superior choice. It requires no derivatization, offers uniform response, and avoids thermal stress.

  • For Impurity Identification (R&D): GC-MS (with Silylation) is required. You must derivatize the primary amines to prevent adsorption and stabilize the molecule for gas-phase transfer.

Method A: HPLC Analysis (The Non-Chromophoric Solution)

The "Invisible Peak" Problem

Attempting to analyze this molecule using standard UV detection (254 nm) will yield a flat baseline. While detection at 205–210 nm is possible, it is non-specific and highly susceptible to mobile phase interference (e.g., acetonitrile cutoff).

Recommended Approach: Ion-Pairing HPLC with CAD/ELSD

To analyze the native amine without derivatization, we utilize an acidic mobile phase to protonate the amines (preventing silanol interaction) coupled with a mass-sensitive detector.

Experimental Protocol
  • System: HPLC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 with high surface coverage (e.g., Waters XBridge or Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2] Note: TFA is volatile and compatible with ELSD/CAD, unlike phosphate buffers.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

Why this works:

  • TFA: Acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated primary amines (

    
    ), neutralizing the charge and increasing retention on the hydrophobic C18 stationary phase.
    
  • CAD/ELSD: Detects particles based on mass, not light absorption. Since the Boc-diamine is non-volatile relative to the mobile phase, it forms a particle after evaporation and is detected with high sensitivity.

Method B: GC-MS Analysis (The Structural Validator)

The Thermal Instability Risk

Direct injection of Boc-protected amines into a GC inlet at 250°C often leads to degradation . The Boc group can cleave, releasing isobutylene and CO₂, reverting to the free triamine or forming cyclic ureas. Furthermore, the free primary amines will adsorb irreversibly to the glass liner.

Recommended Approach: Pre-column Derivatization (Silylation)

We must "cap" the active hydrogens on the primary amines using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Experimental Protocol
  • Sample Prep: Dissolve 2 mg of sample in 1 mL anhydrous Pyridine.

  • Derivatization: Add 100 µL BSTFA + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes. (Ensures complete silylation of both primary amines).

  • GC Parameters:

    • Inlet: Split 20:1, 220°C (Keep inlet temp lower to protect Boc integrity).

    • Column: HP-5ms or DB-5ms (5% Phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 100°C (1 min hold)

      
       15°C/min 
      
      
      
      280°C.
    • MS Source: EI mode, 230°C.

Mechanism: The BSTFA replaces the protons on the primary amines (


) with trimethylsilyl groups (

or

). This drastically increases volatility and prevents hydrogen bonding with the column.

Comparative Performance Data

The following table contrasts the expected performance metrics based on field application of similar Boc-diamines.

FeatureHPLC-CAD (Recommended QC)GC-MS (Derivatized)HPLC-UV (210 nm)
Linearity (

)
> 0.995 (Quadratic fit often needed)> 0.999Poor (< 0.98 due to noise)
LOD (Limit of Detection) ~1–5 µg/mL~0.1–0.5 µg/mL~50–100 µg/mL
Selectivity High (separates salts/non-volatiles)High (structural fingerprint)Low (solvent peaks interfere)
Sample Prep Time Low (Dilute & Shoot)High (30+ min reaction)Low
Risk Factors Baseline drift from gradientThermal degradation of BocLow sensitivity

Visualizing the Workflow

Figure 1: Analytical Decision Matrix

This logic flow guides the selection of the correct method based on the specific analytical goal (Purity vs. Structure).

MethodSelection Start Sample: this compound Goal Define Analytical Goal Start->Goal QC Routine Purity / QC Goal->QC Struct Impurity ID / Structure Goal->Struct UV_Check Check UV Absorbance QC->UV_Check GC_Risk Risk: Thermal Degradation Struct->GC_Risk UV_Fail Weak/No UV >210nm UV_Check->UV_Fail Aliphatic Boc HPLC_CAD Method A: HPLC-CAD/ELSD (Mobile Phase: H2O/ACN + 0.1% TFA) UV_Fail->HPLC_CAD Recommended Deriv Derivatization Step (BSTFA + 1% TMCS, 60°C) GC_Risk->Deriv Stabilize GC_MS Method B: GC-MS (EI) (Inlet < 220°C) Deriv->GC_MS

Caption: Decision matrix for selecting between HPLC-CAD and GC-MS based on the analytical objective (QC vs. R&D).

Figure 2: GC-MS Derivatization Reaction

Visualizing the silylation process required to make the molecule GC-compatible.

ReactionScheme Reactant 2-Boc-1,3-diaminopropane (Polar, H-bonding) Intermediate 60°C / 30 min Pyridine Solvent Reactant->Intermediate Reagent BSTFA + TMCS (Silylating Agent) Reagent->Intermediate Product TMS-Protected Diamine (Volatile, GC-Stable) Intermediate->Product Capping -NH2

Caption: Silylation reaction workflow converting the polar diamine into a volatile derivative for GC-MS analysis.

Expert Insights & Troubleshooting

1. The "Ghost" Impurity in HPLC: If you see a peak eluting at the void volume (


) in HPLC, it is likely the counter-ion (e.g., chloride or acetate) if the sample was supplied as a salt. Do not integrate this as a purity impurity.

2. GC-MS Tailing: Even with derivatization, if you observe tailing:

  • Cause: Incomplete derivatization or active sites in the liner.

  • Fix: Use a deactivated glass liner (silanized wool) and ensure the derivatization reagent is fresh (BSTFA hydrolyzes in moist air).

3. Mass Spectrum Interpretation: In the GC-MS (EI) spectrum of the TMS-derivative, look for:

  • [M-15]+: Loss of a methyl group from the TMS.

  • [M-57]+: Loss of the tert-butyl group from the Boc moiety (characteristic of Boc-protected amines).

  • m/z 73: The trimethylsilyl cation (

    
    ), confirming successful derivatization.
    

References

  • BenchChem. (2025).[1][2] Analytical Methods for Determining the Purity of Tert-Butyl (3-aminopropyl)carbamate. Link

  • Sigma-Aldrich. (2024). Derivatization and Separation of Aliphatic Amines. Link

  • Thermo Fisher Scientific. (2023). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Link

  • National Institutes of Health (PMC). (2015). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (Discusses Boc thermal pyrolysis).[4] Link

  • Organic Chemistry Portal. (2024). Boc-Protected Amino Groups: Stability and Deprotection. Link

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Boc/Bzl vs. Fmoc/tBu: A Comparative Guide to Peptide Synthesis Protection Schemes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

For researchers, scientists, and drug development professionals, the choice of a protecting group strategy in solid-phase peptide synthesis (SPPS) is a critical decision that dictates the pathway to the target molecule. The two dominant methodologies, tert-butyloxycarbonyl/benzyl (Boc/Bzl) and 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu), offer distinct advantages and present unique challenges. This guide provides an in-depth, objective comparison grounded in chemical principles and experimental considerations to inform your synthetic strategy.

The Principle of Orthogonality: The Foundation of SPPS

The genius of Merrifield's solid-phase synthesis lies in its cyclical nature, building a peptide chain amino acid by amino acid on a solid support.[] This process is only possible through an "orthogonal" protection scheme. This means that the temporary protecting group on the α-amino group of the incoming amino acid and the "permanent" protecting groups on the amino acid side chains can be removed under different conditions. One should be easily removed at every cycle, while the other remains intact until the final step. It is how the Boc/Bzl and Fmoc/tBu strategies achieve this orthogonality that defines them.

The Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl strategy is the original method for SPPS and relies on graded acid lability. The α-amino group is protected by the acid-labile Boc group, while the side chains are protected by more acid-stable groups, typically benzyl-based.

The Chemistry:

  • Deprotection of the α-amino group: The Boc group is removed at each step with a moderate acid, usually trifluoroacetic acid (TFA).[2][3][4]

  • Final Cleavage: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF).[2][3]

Boc_SPPS_Workflow Start Boc-AA-Resin Deprotection Boc Deprotection (TFA) Start->Deprotection Wash Wash Deprotection->Wash Wash Neutralization Neutralization (e.g., DIEA) Coupling Amino Acid Coupling (e.g., DCC/HOBt) Neutralization->Coupling Wash ElongatedPeptide Boc-Peptide(n+1)-Resin Coupling->ElongatedPeptide Wash Wash->Neutralization ElongatedPeptide->Deprotection Repeat Cycle FinalCleavage Final Cleavage & Deprotection (HF) ElongatedPeptide->FinalCleavage

Caption: The cyclical workflow of Boc/Bzl solid-phase peptide synthesis.

Advantages:

  • Cost-Effective: Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[]

  • Reduced Aggregation: The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, an advantage for hydrophobic or aggregation-prone sequences.[2][][6]

  • Process Maturity: As the foundational method, many established manufacturing processes for older peptide drugs are based on the Boc approach.[]

Disadvantages:

  • Harsh Reagents: The use of highly toxic and corrosive HF for the final cleavage requires specialized, expensive equipment and stringent safety protocols.[7]

  • Side Reactions: Repeated acid treatment can lead to the degradation of sensitive amino acids.[7] The tert-butyl cations formed during Boc deprotection can also cause unwanted side reactions.[8]

The Fmoc/tBu Strategy: The Modern Standard

The Fmoc/tBu strategy was developed as a milder alternative and has become the most common method for SPPS.[7][9] It utilizes a base-labile Fmoc group for α-amino protection and acid-labile side-chain protecting groups (like tBu).

The Chemistry:

  • Deprotection of the α-amino group: The Fmoc group is removed with a base, typically a solution of piperidine in DMF.[][10][11]

  • Final Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups are removed with TFA.[2][7][12]

Fmoc_SPPS_Workflow Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Wash Wash Deprotection->Wash Wash Coupling Amino Acid Coupling (e.g., HBTU/DIEA) ElongatedPeptide Fmoc-Peptide(n+1)-Resin Coupling->ElongatedPeptide Wash Wash->Coupling ElongatedPeptide->Deprotection Repeat Cycle FinalCleavage Final Cleavage & Deprotection (TFA) ElongatedPeptide->FinalCleavage

Caption: The cyclical workflow of Fmoc/tBu solid-phase peptide synthesis.

Advantages:

  • Milder Conditions: The use of piperidine and TFA avoids the hazardous HF required in Boc chemistry.[7][13][14] This makes it compatible with a wider range of sensitive amino acids and post-translational modifications.[2][7][9]

  • True Orthogonality: The base-labile Fmoc group and acid-labile side-chain protecting groups represent a truly orthogonal system, minimizing unintended deprotection.[][7]

  • Automation and Monitoring: The milder chemistry is highly amenable to automation.[2][9] The cleaved Fmoc group has a strong UV absorbance, allowing for real-time monitoring of the reaction progress.[][9][15][16]

Disadvantages:

  • Higher Cost: Fmoc-protected amino acids are typically more expensive.[]

  • Aggregation: The neutral peptide chain during synthesis can be more prone to aggregation, which can hinder subsequent reaction steps.[17]

  • Side Reactions: Aspartimide formation can be an issue with certain amino acid sequences under the basic deprotection conditions.[13][18]

Comparative Analysis: A Data-Driven Perspective

FeatureBoc/Bzl StrategyFmoc/tBu StrategyCausality and Experimental Insight
α-Amino Deprotection Moderate acid (TFA)Base (e.g., 20% piperidine in DMF)Based on the differential acid/base lability of the protecting groups.[2][]
Final Cleavage Strong acid (Anhydrous HF)Strong acid (TFA)Benzyl-based side-chain protectors require harsher acidic conditions for removal than tert-butyl-based ones.[2][7]
Safety & Equipment Requires specialized HF-resistant apparatus.Can be performed in standard laboratory glassware.[14]HF is highly corrosive and toxic, necessitating specialized handling procedures.[7]
Cost Lower cost for Boc-amino acids.[][19]Higher cost for Fmoc-amino acids.[]Market demand and complexity of synthesis contribute to the price difference.
Aggregation Less prone to aggregation.[2][][6]More prone to aggregation.[17]The protonated N-terminus in Boc-SPPS disrupts secondary structures that can lead to aggregation.[2][6]
Automation Less amenable to full automation.Highly suitable for automated synthesis.[2][9]The hazardous nature of HF in the final step of Boc chemistry makes automation challenging.
Real-time Monitoring Difficult to monitor quantitatively.Easily monitored via UV absorbance of cleaved Fmoc group.[][9][15]This provides a significant advantage for process control and troubleshooting in Fmoc-SPPS.
Compatibility Limited with acid-sensitive modifications.Excellent with sensitive functionalities (e.g., phosphorylation, glycosylation).[2][7][9]The milder conditions of Fmoc-SPPS preserve a wider range of chemical modifications.

Experimental Protocols: A Glimpse into the Lab

Boc-SPPS Cycle: Deprotection and Coupling
  • Deprotection: The resin-bound peptide is treated with a solution of 25-50% TFA in dichloromethane (DCM) to remove the Boc group.

  • Washes: The resin is washed thoroughly with DCM to remove excess TFA.

  • Neutralization: The protonated N-terminus is neutralized with a base, such as 10% diisopropylethylamine (DIEA) in DCM.[20]

  • Washes: The resin is washed again with DCM to remove excess base.

  • Coupling: The next activated Boc-amino acid (e.g., using DCC/HOBt as activators) is added to the resin to form the next peptide bond.[]

  • Washes: The resin is washed to remove excess reagents and byproducts, readying it for the next cycle.

Fmoc-SPPS Cycle: Deprotection and Coupling
  • Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[12]

  • Washes: The resin is extensively washed with DMF to completely remove piperidine and the cleaved Fmoc-adduct.[12]

  • Coupling: The next activated Fmoc-amino acid (e.g., using HBTU/DIEA as activators) is added to the resin.

  • Washes: The resin is washed with DMF to remove unreacted reagents, preparing it for the subsequent deprotection step.

Conclusion: Selecting the Right Strategy

The choice between Boc/Bzl and Fmoc/tBu is not a matter of one being definitively superior, but rather which is better suited for a specific application.

The Boc/Bzl strategy remains a powerful tool, especially for the synthesis of long and challenging sequences prone to aggregation where its aggressive deprotection conditions can be advantageous.[2][]

The Fmoc/tBu strategy , however, has become the method of choice for most applications due to its milder reaction conditions, broader compatibility with sensitive functionalities, and amenability to automation.[2][7][9] While aggregation can be a concern, various techniques have been developed to mitigate this issue.

A thorough understanding of the chemical principles, advantages, and limitations of both methods is essential for any researcher in the field of peptide synthesis to make an informed decision and successfully synthesize their target peptide.

Sources

Safety Operating Guide

Comprehensive Disposal and Safety Guide: Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. This guide provides a detailed, experience-driven protocol for the proper disposal of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS No. 213475-74-2). While a specific Safety Data Sheet (SDS) for this exact research chemical is not always available, a robust safety and disposal plan can be constructed by analyzing its constituent functional groups—a Boc-protected carbamate and two primary amine groups—and referencing data from close structural analogs.

This document moves beyond a simple checklist, explaining the chemical reasoning behind each procedural step to ensure a self-validating system of safety and compliance in your laboratory.

Hazard Assessment & Risk Mitigation

Inferred Hazardous Profile

The hazardous properties are inferred from structurally similar diamines protected with a tert-butoxycarbonyl (Boc) group, such as N-Boc-1,2-diaminoethane and N-Boc-1,3-diaminopropane.

Hazard ClassificationInferred RiskRationale & Authoritative Source
Skin Corrosion/Irritation Category 1B Causes severe skin burns. The primary amine groups are basic and can cause chemical burns upon contact.[1][2][3][4][5]
Serious Eye Damage/Irritation Category 1 Causes serious, potentially irreversible eye damage. Direct contact can lead to blindness.[1][2][3][4][5]
Regulatory Standing Hazardous Waste Carbamate-containing compounds are regulated as hazardous wastes under the Resource Conservation and Recovery Act (RCRA) due to their potential toxicity.[6]
Chemical Incompatibility Reactive Incompatible with strong oxidizing agents and strong acids. Contact can lead to vigorous or exothermic reactions.[2][3]
Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling the compound, its solutions, or its waste.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[7]

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn over them. The high risk of severe eye damage necessitates this dual layer of protection.[1]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. For handling larger quantities or during spill cleanup, a chemical-resistant apron is also recommended.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]

Waste Management & Disposal Protocol

The guiding principle for disposing of this compound is strict segregation and containment . Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the drain.[7][9]

Step-by-Step Disposal Procedure
  • Waste Stream Identification: Identify all materials that have come into contact with the chemical. This includes the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing paper, gloves, vials).

  • Container Selection: Utilize only designated hazardous waste containers made of a compatible material like high-density polyethylene (HDPE).[7] Ensure the container has a secure, vapor-tight lid.

  • Labeling: The waste container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Corrosive," "Toxic"

    • The accumulation start date.

  • Waste Segregation & Collection:

    • Solid Waste: Carefully transfer the pure compound, spent reagents, and grossly contaminated items (like weighing paper) directly into the labeled hazardous waste container.[7]

    • Contaminated Sharps: Needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your institution's safety office.

    • PPE and Debris: Gloves, bench paper, and other lightly contaminated disposables must also be placed in the solid hazardous waste container.[7]

  • Storage: Keep the hazardous waste container closed at all times except when adding waste.[7] Store the container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[3]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. They will partner with a licensed waste disposal company to ensure the waste is treated and disposed of in compliance with EPA and local regulations.[8][10]

Disposal Workflow Diagram

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Final Disposal Path Waste Generation of Waste (this compound) Solid Pure Compound & Contaminated Solids (Gloves, Paper) Waste->Solid Liquid Contaminated Solutions & Reaction Mixtures Waste->Liquid Sharps Contaminated Sharps (Needles, Glassware) Waste->Sharps SolidContainer Labeled Solid Hazardous Waste Container (HDPE) Solid->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container (HDPE) Liquid->LiquidContainer SharpsContainer Labeled Sharps Hazardous Waste Container Sharps->SharpsContainer EHS Contact EHS for Licensed Disposal SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Caption: Waste disposal decision workflow for this compound.

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Spill Response
  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Assess: If the spill is large or you are not comfortable cleaning it, contact your EHS emergency line immediately.

  • Contain: For small, manageable spills, ensure you are wearing full PPE. Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbent material and spilled compound into the designated solid hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by isopropanol), and dispose of all cleaning materials as hazardous waste.[7]

First Aid Measures

These measures are based on the hazardous properties of analogous compounds and should be followed by immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Decontamination Procedures

Proper decontamination is essential to prevent unintended exposure and cross-contamination.

  • Work Surfaces: After each use, wipe down the work area within the fume hood with a detergent solution, followed by a rinse with water, and then wipe with 70% ethanol or isopropanol. Dispose of all wipes as hazardous waste.

  • Reusable Equipment (Glassware, Spatulas):

    • Pre-rinse equipment with a suitable solvent to remove gross contamination; collect this rinse as hazardous liquid waste.

    • Wash thoroughly with laboratory detergent and hot water.

    • Perform a final rinse with deionized water, followed by a solvent like acetone or ethanol to aid drying.

By adhering to these detailed procedures, you establish a robust framework for safety and compliance, ensuring that your innovative research is conducted with the highest degree of responsibility.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes . (2011). Environmental Protection Agency. [Link]

  • EPA Issues Rule on Carbamate Wastes . (2011). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste: Ammonium Carbamate . New Jersey Department of Health. [Link]

  • This compound-213475-74-2 . Thoreauchem. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Read-Across" Safety Mandate

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (often referred to as 2-Boc-amino-1,3-propanediamine) presents a specific toxicological profile driven by its dual primary amine functionality. While the central carbamate (Boc) group reduces volatility, it does not neutralize the corrosivity inherent to the flanking primary amines.

Immediate Safety Directive: Treat this compound as a Category 1B Skin Corrosive and Category 1 Serious Eye Damage agent. Standard "lab safety" protocols (safety glasses + latex gloves) are insufficient and pose a significant risk of irreversible injury.

Critical Hazard Operational Implication
Corrosivity (pH > 11) Direct contact causes immediate, potentially irreversible tissue necrosis.
Keratolytic Effect Amines react with corneal proteins; splashes can cause blindness without immediate pain warning.
Sensitization High potential for respiratory and skin sensitization upon repeated exposure.

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the mechanism of injury. This molecule acts as a chelating base .

  • Mechanism: The two primary amine groups (

    
    ) are highly nucleophilic. Upon contact with biological tissue, they initiate alkaline hydrolysis of fats (saponification) and denature proteins.
    
  • The "Boc" False Security: Researchers often assume Boc-protected amino acids are benign. However, this molecule retains two free amine groups, making it chemically similar to 1,3-diaminopropane (a known corrosive) rather than a protected amino acid.

Hazard Classification (GHS Standards)
  • H314: Causes severe skin burns and eye damage.[1][2]

  • H318: Causes serious eye damage.[2][3]

  • H335: May cause respiratory irritation.[2][3]

PPE Matrix: The Defense System

This matrix is designed to create a self-validating safety barrier. Do not deviate from these specifications.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Long-cuff, >0.14 mm) or NeopreneAmines can permeate thin nitrile rapidly. Double gloving provides a "breakthrough indicator" gap. Do not use Latex (poor resistance to organic bases).
Eye/Face Chemical Splash Goggles (Indirect Venting)Optional: Face Shield (8-inch)Safety glasses allow liquid entry from the side/bottom. Amine vapors can also bypass glasses, causing "blue haze" vision (corneal edema).
Respiratory Fume Hood (Face velocity: 100 fpm)If outside hood: Full-face respirator with ABEK1 (Organic Vapor/Inorganic/Acid/Ammonia) cartridges.The compound has low volatility but high aerosol toxicity. Dust or mists are severely irritating to the upper respiratory tract.
Body Lab Coat (Nomex or 100% Cotton) + Chemical ApronSynthetic blends (polyester) can melt into the skin if a fire occurs (amines are combustible). An apron prevents soak-through of corrosive liquids.
Visualization: PPE Selection Logic

The following diagram illustrates the decision-making process for PPE based on the state of the reagent.

PPE_Selection cluster_legend Action Level Start Reagent State Analysis Solid Solid / Powder Start->Solid Liquid Solution / Oil Start->Liquid Weighing Weighing Operation Solid->Weighing Conc Concentration > 1M? Liquid->Conc Hood Inside Fume Hood? Weighing->Hood Respirator REQUIRED: N95 or P100 Mask + Splash Goggles Hood->Respirator No (Open Bench) Standard Standard PPE: Nitrile Gloves + Goggles + Lab Coat Hood->Standard Yes HighRisk REQUIRED: Double Nitrile Gloves + Face Shield + Apron Conc->HighRisk Yes LowRisk Standard PPE: Splash Goggles + Long-cuff Nitrile Conc->LowRisk No Safe Standard Control Danger Elevated Control

Caption: Decision tree for selecting Personal Protective Equipment based on physical state and concentration risks.

Operational Protocol: Handling & Synthesis

A. Weighing and Transfer (The Static Risk)

This compound, if solid, may exhibit static charge, causing "fly-away" powder.

  • Anti-Static Gun: Use a Zerostat gun or ionizer bar during weighing to prevent powder from jumping onto gloves/sleeves.

  • Draft Shield: Always weigh inside a fume hood. If the balance is sensitive to airflow, use a draft shield, but never remove the sample from the hood ventilation zone.

B. Dissolution (The Exotherm Risk)

Dissolving amines in protic solvents (methanol, water) or mixing with acids is exothermic .

  • Cooling: Pre-cool the solvent to 0°C before adding the amine.

  • Rate: Add the solid portion-wise.

  • Vessel: Use a round-bottom flask (not an Erlenmeyer) to allow for even stress distribution if heat is generated.

C. Spill Response Workflow

Do not treat this like a water spill. Water can spread the amine, increasing the surface area of contamination.

Spill_Response Alert 1. ALERT Notify Lab Personnel PPE_Check 2. PPE CHECK Don Goggles + Double Gloves Alert->PPE_Check Contain 3. CONTAIN Use Absorbent Pillows (Do NOT use water) PPE_Check->Contain Neutralize 4. NEUTRALIZE Apply Citric Acid or Sodium Bisulfate Contain->Neutralize Collect 5. COLLECT Sweep into HazWaste Container Label: 'Basic Organic Toxicity' Neutralize->Collect

Caption: Sequential workflow for safely managing an amine spill in the laboratory.

Disposal Strategy: Cradle-to-Grave

Improper disposal of amines is a leading cause of waste-stream fires.

The Segregation Rule

NEVER mix this compound waste with:

  • Oxidizers (Peroxides, Permanganates)

    
     Risk of Fire/Explosion.
    
  • Acids (Sulfuric, Nitric)

    
     Violent Exotherm.
    
  • Halogenated Solvents (DCM, Chloroform)

    
     While often necessary for reaction, prolonged storage of amines with alkyl halides can lead to quaternization and pressure buildup.
    
Disposal Protocol
  • Liquid Waste: Dispose into a container explicitly labeled "Alkaline Organic Waste" .

  • Solid Waste: Contaminated gloves and paper towels must go into "Hazardous Solid Waste" (double-bagged), not regular trash. The residual amine can cause irritation to custodial staff handling trash compactors.

  • Rinsing: Triple rinse empty containers with Ethanol before disposal. Treat the rinsate as hazardous waste.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • European Chemicals Agency (ECHA). (2023). Information on Chemicals - Classification and Labelling Inventory for Diamines.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][4]

  • PubChem. (2023). Compound Summary: 1,3-Diaminopropane (Analogous Hazard Profile).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.